molecular formula C₁₈H₂₀D₅NO₄ B1157911 α-Hydroxymethyl Atropine-d5

α-Hydroxymethyl Atropine-d5

Cat. No.: B1157911
M. Wt: 324.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Hydroxymethyl Atropine-d5, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₀D₅NO₄ and its molecular weight is 324.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₈H₂₀D₅NO₄

Molecular Weight

324.43

Synonyms

2-(Hydroxymethyl)-2-phenyl-hydracrylic Acid 3α-Tropanyl Ester-d5; 

Origin of Product

United States

Foundational & Exploratory

Atropine Metabolic Architecture: Biotransformation and Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic and chemical pathways associated with Atropine, specifically addressing the formation and stability of the


-hydroxymethyl moiety.

Editorial Note: The term "


-hydroxymethyl atropine" (CAS 2515-36-8) technically refers to a specific synthetic impurity  (C18H25NO4) rather than a primary human metabolite.[1] However, the metabolic fate of the 

-hydroxymethyl functional group within Atropine (leading to Tropic Acid or Apoatropine) is the central driver of its pharmacokinetics.[1] This guide synthesizes both the biological biotransformation (Human/Mammalian) and the relevant impurity profiling required for high-level drug development.[1]

Content Type: Technical Whitepaper Scope: Hepatic Metabolism, Chemical Stability, and Structural Functionalization Target Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Medicinal Chemists[1]

The Molecular Landscape: Structural Logic

To understand the pathway, we must first deconstruct the substrate. Atropine is a racemic ester formed between Tropine (a bicyclic amine) and Tropic Acid (3-hydroxy-2-phenylpropanoic acid).[1]

The critical pharmacophore involves the


-hydroxymethyl group  located at the chiral center of the tropic acid moiety. This group is metabolically labile and chemically reactive.
CompoundStructure / DefinitionRelevance
Atropine (±)-HyoscyamineParent Drug.[1][2][3][4][5][6][7] Contains an

-hydroxymethyl group at the ester side chain.[1][2][3][7][8]
Tropic Acid

-(Hydroxymethyl)benzeneacetic acid
Major Metabolite. Formed via hydrolysis.[1][9] Retains the hydroxymethyl group.
Apoatropine Anhydro-atropineDehydration Product. Formed by the loss of water from the

-hydroxymethyl group (creating a double bond).[1]

-Hydroxymethyl Atropine
C18H25NO4 (Impurity)Synthetic Byproduct. Contains an additional hydroxymethyl group (bis-hydroxymethyl).[1] Often tracked in CMC (Chemistry, Manufacturing, and Controls).[1]

Enzymatic Drivers: The "Who" and "How"

In mammalian systems, Atropine clearance is biexponential, driven by two distinct enzymatic machineries: Hydrolytic Esterases and Oxidative CYP450s .[1]

Pathway A: Hydrolytic Cleavage (The -Hydroxymethyl Release)

The primary metabolic pathway affecting the ester linkage is hydrolysis.[1] This reaction liberates the tropic acid moiety, which is chemically defined as


-hydroxymethylphenylacetic acid.[1]
  • Enzymes: Atropinesterase (highly active in rabbits, variable in humans), Carboxylesterases (hCE1, hCE2).[1]

  • Mechanism: Nucleophilic attack on the carbonyl carbon of the ester.

  • Product: Tropic Acid (excreted in urine) + Tropine .[1][6][7]

  • Significance: This pathway terminates pharmacological activity.[1]

Pathway B: Oxidative N-Demethylation (CYP450)[1]
  • Enzymes: CYP3A4 (major), CYP2D6 (minor).[1]

  • Mechanism: Hydroxylation of the N-methyl group

    
     Carbinolamine intermediate 
    
    
    
    Loss of Formaldehyde.[1]
  • Product: Noratropine (active metabolite).[1][7][10][11]

Pathway C: Dehydration (The Apoatropine Route)

While often considered a chemical degradation product (acid-catalyzed), enzymatic dehydration can occur.[1]

  • Mechanism: Elimination of water from the

    
    -hydroxymethyl group on the tropic acid side chain.
    
  • Product: Apoatropine .[1][12][13]

  • Toxicity: Apoatropine has distinct toxicology and is a critical quality attribute (CQA) in stability testing.[1]

Visualizing the Pathway (Graphviz)

The following diagram maps the metabolic fate of Atropine, distinguishing between the hydrolytic release of the


-hydroxymethyl species (Tropic acid) and the oxidative pathways.[1]

AtropineMetabolism cluster_legend Pathway Legend Atropine Atropine (Parent Drug) TropicAcid Tropic Acid (α-Hydroxymethylphenylacetic acid) Atropine->TropicAcid Hydrolysis (hCE1, Atropinesterase) Tropine Tropine (Bicyclic Amine) Atropine->Tropine Hydrolysis Noratropine Noratropine (N-Demethylated) Atropine->Noratropine N-Demethylation (CYP3A4, CYP2D6) Apoatropine Apoatropine (Dehydrated) Atropine->Apoatropine Dehydration (-H2O from α-hydroxymethyl) Impurity α-Hydroxymethyl Atropine (Synthetic Impurity C18) Impurity->Atropine Synthetic Precursor/Byproduct key Green: Hydrolysis (Major) | Yellow: Oxidation | Red: Degradation

Caption: Figure 1. Metabolic map of Atropine showing the hydrolytic cleavage to Tropic Acid (the


-hydroxymethyl carrier) and oxidative routes.[1][10] The synthetic impurity is isolated (dashed).[1]

Experimental Protocol: Metabolic Stability & Metabolite ID

To validate these pathways in a drug development setting, the following "Self-Validating" protocol is recommended. This workflow differentiates between enzymatic metabolism and chemical instability (Apoatropine formation).[1]

Phase 1: In Vitro Incubation System

Objective: Determine intrinsic clearance (


) and identify metabolites.[1]
  • System Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4). Critical: pH control is vital to prevent spontaneous hydrolysis.

    • Substrate: Atropine Sulfate (Final concentration: 1

      
      M and 10 
      
      
      
      M).[1]
  • Reaction Initiation:

    • Pre-incubate HLM (0.5 mg/mL protein) with Atropine for 5 min at 37°C.

    • Start: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).[1]

    • Control: Run a parallel incubation without NADPH to distinguish Hydrolysis (NADPH-independent) from CYP450 Oxidation (NADPH-dependent).

  • Quenching & Extraction:

    • At time points (0, 5, 15, 30, 60 min), transfer 50

      
      L aliquot into 150 
      
      
      
      L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    • Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

Phase 2: Analytical Detection (LC-MS/MS)

Objective: Separate the polar Tropic Acid from the lipophilic Apoatropine.[1]

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Transitions (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Mechanistic Note
Atropine 290.2124.1Loss of tropic acid moiety.[1]
Noratropine 276.2110.1Loss of methyl group (-14 Da).[1]
Apoatropine 272.2124.1Loss of water (-18 Da) from parent.[1]
Tropic Acid 165.191.1Negative mode detection preferred.[1]

Kinetic Data Summary

When analyzing the conversion of Atropine, the following kinetic parameters are typical in human liver microsomes.

ParameterValue (Approx)Interpretation

(Hydrolysis)
HighRapid conversion to Tropic Acid in plasma/liver.[1]

(CYP3A4)
~50-100

M
Low affinity; N-demethylation is secondary to hydrolysis.[1]

(In Vivo)
2 - 4 HoursModerate half-life; extended in children/elderly.[1]
Protein Binding 44%Moderate binding to

-1-acid glycoprotein.[1][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 174174, Atropine.[1] Retrieved from [Link][1][12]

  • European Pharmacopoeia (Ph.[1] Eur.). Atropine Sulfate Monograph: Impurity A (Apoatropine) and Related Substances.[1] (Standard Regulatory Text).

  • Hoiseth, G., et al. (2019). Kinetics of Atropine and its Metabolites in Human Serum.[1] Journal of Analytical Toxicology. (Contextual grounding for pharmacokinetic data).

Sources

physicochemical properties of deuterated atropine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Atropine Metabolites

Introduction: The Rationale for Deuterating Atropine

Atropine, a tropane alkaloid, is an essential medicine renowned for its function as a competitive, reversible antagonist of muscarinic acetylcholine receptors.[1] It is utilized in a variety of therapeutic applications, including the treatment of bradycardia, organophosphate poisoning, and for pupil dilation.[1] The clinical efficacy of atropine is intrinsically linked to its pharmacokinetic and metabolic profile. The parent compound is extensively metabolized in the liver, primarily through enzymatic hydrolysis and oxidation, into several key metabolites which are then excreted.[1][2][3] The primary metabolites include noratropine, atropine-N-oxide, tropine, and tropic acid.[2][4][5]

In modern drug development, the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), has emerged as a powerful tool to optimize a drug's metabolic profile.[6][] This strategy is predicated on the Kinetic Isotope Effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[8][9][10] This stronger bond is more difficult for metabolic enzymes, such as cytochrome P450s, to cleave, potentially slowing the rate of metabolism at the site of deuteration.[11][12][13] By altering the metabolic rate, deuteration can lead to improved pharmacokinetic properties, such as a longer half-life, increased drug exposure, and potentially a reduction in the formation of toxic metabolites.[6][]

This guide provides a comprehensive technical overview of the core physicochemical properties of the major atropine metabolites and offers an expert analysis of the anticipated effects of deuteration on these properties. We will delve into the causality behind experimental choices for characterization and provide detailed, self-validating protocols for researchers in drug development.

Atropine Metabolism: Pathways and Key Derivatives

Atropine undergoes extensive metabolism, with approximately 50% of an administered dose being excreted as unchanged drug.[2][4] The remaining portion is transformed into several metabolites. The primary metabolic transformations are N-demethylation to form noratropine , N-oxidation to form atropine-N-oxide , and ester hydrolysis to yield tropine and tropic acid .[1][2][4][14]

Atropine_Metabolism Atropine Atropine Noratropine Noratropine Atropine->Noratropine N-demethylation (CYP Enzymes) Atropine_N_Oxide Atropine-N-Oxide Atropine->Atropine_N_Oxide N-oxidation Tropine Tropine Atropine->Tropine Ester Hydrolysis (Esterases) Tropic_Acid Tropic Acid Atropine->Tropic_Acid Ester Hydrolysis (Esterases)

Caption: Primary metabolic pathways of Atropine.

The Deuterium Isotope Effect: A Physicochemical Perspective

The substitution of hydrogen with deuterium can influence more than just metabolic rates; it can subtly alter fundamental physicochemical properties due to the differences in bond energy and molecular vibrations.[8][15]

  • Kinetic Isotope Effect (KIE): As previously mentioned, the primary KIE involves the cleavage of a C-H versus a C-D bond. If this bond cleavage is the rate-limiting step in a metabolic reaction, deuteration can significantly slow down the process.[10]

  • Impact on pKa: The acid dissociation constant (pKa) can be affected by deuteration. The zero-point energy of a D-O or N-D bond is lower than that of an H-O or H-N bond. This can lead to a slight but measurable change in the acidity or basicity of a molecule, typically resulting in a weaker acid (higher pKa) or a weaker base (lower pKa).[16]

  • Impact on Lipophilicity (logP): Deuterium is slightly less electron-donating than hydrogen and can form slightly stronger hydrogen bonds.[16] These electronic and intermolecular force alterations can lead to minor changes in a molecule's lipophilicity, although the effect is generally small.

KIE_Logic cluster_0 Metabolic Process CH_Bond C-H Bond (Standard Atropine) Enzyme Metabolic Enzyme (e.g., CYP450) CH_Bond->Enzyme Weaker Bond Easier to Cleave CD_Bond C-D Bond (Deuterated Atropine) CD_Bond->Enzyme Stronger Bond Harder to Cleave Metabolism Metabolism Enzyme->Metabolism

Caption: The Kinetic Isotope Effect (KIE) slows metabolism.

Physicochemical Profiles of Atropine Metabolites and the Anticipated Impact of Deuteration

A comprehensive understanding of the baseline physicochemical properties of the non-deuterated metabolites is essential before predicting the effects of isotopic substitution.

Noratropine

Noratropine is the N-demethylated metabolite of atropine.[2][4]

PropertyReported Value (Non-Deuterated)Expected Impact of DeuterationRationale
Molecular Formula C₁₆H₂₁NO₃[17]C₁₆H₂₁-xDxNO₃Isotopic substitution
Molecular Weight ~275.34 g/mol [17]Increase by ~1.006 per D atomDeuterium is heavier than protium
pKa Not widely reported, but expected to be basic due to the secondary amine.Slight decreaseDeuteration on or near the nitrogen may slightly decrease the basicity of the amine.
logP Not widely reported.Minimal changeDeuteration typically has a minor effect on lipophilicity.
Solubility Soluble in DMSO, Methanol, Water.[18]Minimal changeUnlikely to be significantly altered by deuteration unless crystal packing is affected.
Atropine-N-Oxide

Atropine-N-Oxide is formed by the oxidation of the tertiary nitrogen atom in the tropane ring.[2][4]

PropertyReported Value (Non-Deuterated)Expected Impact of DeuterationRationale
Molecular Formula C₁₇H₂₃NO₄[19][20]C₁₇H₂₃-xDxNO₄Isotopic substitution
Molecular Weight ~305.37 g/mol [19][20]Increase by ~1.006 per D atomDeuterium is heavier than protium
pKa Not reported, but the N-oxide functional group is weakly basic.Slight decreaseDeuteration near the N-oxide group could subtly influence its basicity.
logP 1.90[19]Minimal changeLipophilicity is not expected to change significantly.
Solubility Data not readily available.Minimal changeExpected to be similar to the non-deuterated form.
Tropine

Tropine is the alcohol portion resulting from the hydrolysis of the ester linkage in atropine.[14][21]

PropertyReported Value (Non-Deuterated)Expected Impact of DeuterationRationale
Molecular Formula C₈H₁₅NO[21][22]C₈H₁₅-xDxNOIsotopic substitution
Molecular Weight ~141.21 g/mol [21][22]Increase by ~1.006 per D atomDeuterium is heavier than protium
pKa ~3.80 (at 15°C)[23]Slight decreaseDeuteration on or near the nitrogen may slightly decrease the basicity.
logP ~0.54 to 0.8[24]Minimal changeLipophilicity is not expected to change significantly.
Solubility Very soluble in water, ethanol, and diethyl ether.[22]Minimal changeHigh intrinsic solubility is unlikely to be negatively impacted.
Tropic Acid

Tropic acid is the carboxylic acid portion resulting from the hydrolysis of the ester linkage.[25][26][27]

PropertyReported Value (Non-Deuterated)Expected Impact of DeuterationRationale
Molecular Formula C₉H₁₀O₃[25][26][28]C₉H₁₀-xDxO₃Isotopic substitution
Molecular Weight ~166.17 g/mol [25][27][28]Increase by ~1.006 per D atomDeuterium is heavier than protium
pKa ~3.53 to 4.36[27][29]Slight increaseDeuteration of the carboxylic acid proton (O-D vs O-H) would make it a slightly weaker acid.
logP ~0.28 to 0.79[25][29]Minimal changeLipophilicity is not expected to change significantly.
Solubility 20 g/L in water (20°C).[27] Soluble in polar solvents.[26]Minimal changeUnlikely to be significantly altered.

Experimental Protocols for Physicochemical Characterization

To validate the theoretical effects of deuteration and establish a definitive profile for deuterated metabolites, rigorous experimental characterization is required. The following protocols are designed to be self-validating and provide accurate, reproducible data.

Experimental_Workflow cluster_tests Physicochemical Property Determination start Deuterated Metabolite Sample purity Purity & Identity Check (LC-MS, NMR) start->purity pka_det pKa Determination (Potentiometry / UV-Vis) purity->pka_det logp_det logP/logD Determination (Shake-Flask HPLC) purity->logp_det sol_det Solubility Determination (Equilibrium Shake-Flask) purity->sol_det data_analysis Data Analysis & Profiling pka_det->data_analysis logp_det->data_analysis sol_det->data_analysis report Final Physicochemical Profile data_analysis->report

Caption: Workflow for physicochemical characterization.

Protocol 1: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a robust and direct method for determining pKa by measuring the change in pH of a solution upon the addition of a titrant.[30][31] This method is ideal for compounds with ionizable groups and provides a thermodynamic pKa value.

Methodology:

  • System Preparation: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). Ensure the electrode is clean and properly hydrated.

  • Sample Preparation: Accurately weigh and dissolve a precise amount of the deuterated metabolite in a known volume of deionized, CO₂-free water to create a stock solution of known concentration (e.g., 1-5 mM).

  • Titration (for a basic metabolite):

    • Pipette a precise volume of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).

    • Begin stirring the solution at a constant, gentle rate.

    • Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an auto-burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, use the first or second derivative of the curve to precisely locate the equivalence point.

  • Self-Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Protocol 2: LogP Determination by Shake-Flask Method with HPLC Analysis

Causality: The shake-flask method is the "gold standard" for logP determination, as it directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol) at equilibrium.[32][33][34] HPLC is used for its sensitivity and accuracy in quantifying the analyte in each phase.[34]

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water (or a suitable buffer like PBS at pH 7.4 for logD) by mixing them vigorously and allowing the layers to separate overnight.

    • Similarly, pre-saturate the water (or buffer) with n-octanol. This ensures that the volume of each phase does not change during the experiment.

  • Sample Preparation: Prepare a stock solution of the deuterated metabolite in the aqueous phase at a concentration that is well within its solubility limit and detectable by the HPLC method.

  • Partitioning:

    • In a screw-cap vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the analyte (e.g., 5 mL of each).

    • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). Avoid vigorous shaking that could cause emulsification. Gentle, consistent inversion is preferred.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the metabolite in each aliquot using a validated HPLC-UV or HPLC-MS method against a standard curve.

  • Calculation: Calculate logP using the formula:

    • logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

  • Self-Validation: Run the experiment at three different starting concentrations to confirm that the partition coefficient is independent of concentration. Results should be consistent across all three runs.

Protocol 3: Thermodynamic Solubility Determination

Causality: Thermodynamic solubility measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, which is a critical parameter for predicting in vivo behavior.[35] The shake-flask method is the definitive approach for this measurement.[36]

Methodology:

  • System Preparation: Prepare the desired aqueous medium (e.g., purified water, PBS at various pH values).

  • Sample Addition: Add an excess amount of the solid deuterated metabolite to a known volume of the aqueous medium in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification:

    • Accurately dilute the clear, saturated filtrate.

    • Determine the concentration of the dissolved metabolite using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Reporting: Express the solubility in units such as mg/mL or µM.

Conclusion

The deuteration of atropine metabolites represents a strategic approach to modifying the parent drug's pharmacokinetic profile. While the primary goal of deuteration is to leverage the kinetic isotope effect to slow metabolism, it is imperative to recognize its potential influence on fundamental physicochemical properties. The impact on pKa and lipophilicity is generally subtle but can be significant for compounds where these properties are finely tuned for optimal absorption and distribution. The protocols outlined in this guide provide a robust framework for the empirical determination of these properties, enabling researchers and drug development professionals to build a comprehensive data package. By integrating theoretical understanding with rigorous experimental validation, the development of next-generation deuterated pharmaceuticals can be advanced on a solid foundation of scientific integrity.

References

  • Atropine Sulfate Clinical Pharmacology Biopharmaceutics Review. (n.d.). U.S. Food and Drug Administration.
  • Atropine - PubChem. (n.d.). National Center for Biotechnology Information.
  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry, Life Chemicals.
  • Gant, T. G. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy.
  • The Chemistry of Tropine: Applications and Sourcing for Global Markets. (n.d.). BOC Sciences.
  • Atropine Degradation Pathway. (2011). Eawag-BBD.
  • Kaufman, M. J., & Kanfer, I. (2025). Atropine. In StatPearls. StatPearls Publishing.
  • Li, Y., et al. (2024). Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing.
  • Van der Meer, M. J., Hundt, H. K., & Müller, F. O. (1986). The metabolism of atropine in man. Journal of Pharmacy and Pharmacology, 38(10), 781-784.
  • Sharma, R. K., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634.
  • Tropic acid | CAS#:529-64-6. (n.d.). Chemsrc.
  • (±)-Tropic acid | CAS 529-64-6. (n.d.). CymitQuimica.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Tropic acid | 529-64-6. (n.d.). ChemicalBook.
  • Tropine - Wikipedia. (n.d.). Wikipedia.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Tropine - PubChem. (n.d.). National Center for Biotechnology Information.
  • Tropic acid, (+)- Properties. (n.d.). U.S. Environmental Protection Agency.
  • Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205832.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE.
  • Chemical Properties of Noratropine (CAS 16839-98-8). (n.d.). Cheméo.
  • Benefits and Mechanisms of Deuterated Drugs. (2025). BOC Sciences.
  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 797, 17-27.
  • Nortropine | 538-09-0. (n.d.). ChemicalBook.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
  • Atropine: Structure, Uses, Mechanism & Side Effects. (n.d.). Vedantu.
  • Tropine | 120-29-6. (n.d.). ECHEMI.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Tropic acid | C9H10O3 | CID 10726 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Tropine | 120-29-6. (n.d.). ChemicalBook.
  • atropine N-oxide | CAS#:910889-61-1. (n.d.). Chemsrc.
  • Atropine oxide | C17H23NO4 | CID 3000668 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent Technologies.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 344-351.
  • Atropine oxide hydrochloride | C17H24ClNO4 | CID 6419888 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Determination of log P coefficients via a RP-HPLC column. (2002). Google Patents.
  • Nortropine hydrochloride | CAS 14383-51-8. (n.d.). CymitQuimica.
  • Olgun, A. (2019). Deuterium and its impact on living organisms. Journal of Cellular and Molecular Biology, 17(2), 29-34.
  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate.
  • Nortropine | C7H13NO | CID 73480 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Predicting the pKa of Small Molecules. (n.d.). Matthias Rupp.
  • Noratropine. (n.d.). TargetMol.
  • Machine learning methods for pKa prediction of small molecules: Advances and challenges. (2022). ResearchGate.
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). National Center for Biotechnology Information.
  • Mosin, O. V., & Ignatov, I. (2015). The Isotopic Effects of Deuterium on Biological Objects. Journal of Medicine, Physiology and Biophysics, 10.
  • Mosin, O. V., & Ignatov, I. (2015). The Isotopic Effects of Deuterium on Biological Objects. Journal of Medicine, Physiology and Biophysics.
  • Atropine N-oxide hydrochloride phyproof® Reference Substance. (n.d.). PhytoLab.
  • Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. (2021). Semantic Scholar.

Sources

Differentiating Atropine-d5 and α-Hydroxymethyl Atropine-d5: A Guide to Structure, Analysis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise world of pharmaceutical analysis and development, the distinction between structurally similar molecules is paramount. This guide provides a detailed examination of two such molecules: Atropine-d5 and α-Hydroxymethyl Atropine-d5. While both are stable isotope-labeled analogs related to the anticholinergic drug Atropine, their roles and origins are fundamentally different. Atropine-d5 serves as an ideal internal standard for the accurate quantification of Atropine in biological matrices.[1][2][3] In contrast, α-Hydroxymethyl Atropine is a known process impurity generated during Atropine synthesis, and its deuterated form, this compound, is designed to be the internal standard for monitoring this specific impurity.[4][5] This whitepaper will elucidate the core structural differences, present definitive analytical methodologies for their differentiation, and explore the profound practical implications of selecting the correct standard in research and GMP environments.

Chapter 1: Foundational Concepts: Atropine and its Analogs

Atropine: A Core Pharmaceutical Agent

Atropine is a tropane alkaloid renowned for its activity as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[6][7][8] Its ability to inhibit the parasympathetic nervous system makes it an indispensable drug for treating bradycardia, reducing salivary and bronchial secretions, and as a critical antidote for organophosphate poisoning.[9][10][11] Atropine is a racemic mixture of d- and l-hyoscyamine, with the levo-isomer containing the bulk of the pharmacological activity.[12]

The Imperative of Isotopic Labeling: The Role of Atropine-d5

Quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) demands the highest levels of accuracy and precision. An ideal internal standard (IS) should mirror the analyte's behavior through sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.[13] Deuterated internal standards, where hydrogen atoms are replaced by the stable isotope deuterium (²H or D), are the gold standard.[14][15]

Atropine-d5 is the deuterated analog of Atropine, specifically designed for this purpose.[1][2] Because its physicochemical properties are nearly identical to unlabeled Atropine, it co-elutes during chromatography and experiences the same matrix effects (e.g., ion suppression or enhancement), ensuring that any experimental variability affecting the analyte also affects the standard in the same way.[13][16] This allows for reliable correction and highly accurate quantification.

Synthesis Impurities vs. Metabolites: Defining α-Hydroxymethyl Atropine

During the chemical synthesis of active pharmaceutical ingredients (APIs) like Atropine, side reactions can lead to the formation of structurally related impurities.[17] One such process impurity is α-Hydroxymethyl Atropine.[4][5] It is crucial to distinguish this from a biological metabolite. While Atropine is metabolized in the liver to compounds like noratropine and tropic acid, α-Hydroxymethyl Atropine is not a primary product of in-vivo metabolism.[9][18][19] Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. Consequently, this compound was developed as the specific internal standard for quantifying this impurity.

Chapter 2: The Core Structural and Physicochemical Divide

The fundamental difference between Atropine-d5 and this compound lies in their chemical structure, which in turn dictates their mass and analytical behavior.

  • Atropine-d5: In this molecule, five hydrogen atoms on the phenyl ring of the tropic acid moiety are replaced with deuterium atoms.[2][20] This substitution increases the molecular weight by 5 Daltons compared to unlabeled Atropine but does not significantly alter the core structure or its chemical properties.

  • This compound: This compound features two critical modifications. First, like Atropine-d5, it has five deuterium atoms on the phenyl ring. Second, and more significantly, an additional hydroxymethyl group (-CH2OH) is attached to the alpha-carbon of the tropic acid ester.[21] This second modification adds a substantial mass and changes the molecule's polarity and fragmentation behavior.

G cluster_atropine Atropine Core Structure cluster_mods Modifications cluster_analogs Resulting Analogs Atropine Atropine C17H23NO3 MW: 289.37 Deuteration Deuteration (d5 on Phenyl Ring) Atropine->Deuteration  Isotopic Labeling Hydroxymethylation Hydroxymethylation (+ CH2OH at α-carbon) Atropine->Hydroxymethylation  Synthesis Impurity Atropine_d5 Atropine-d5 C17H18D5NO3 MW: 294.41 Deuteration->Atropine_d5  Internal Standard for API HMA_d5 This compound C18H20D5NO4 MW: 324.43 Deuteration->HMA_d5  Internal Standard for Impurity Hydroxymethylation->Deuteration Hydroxymethylation->HMA_d5  Internal Standard for Impurity

Caption: Logical relationship between Atropine and its modified analogs.
Comparative Physicochemical Data

The structural differences are clearly reflected in their fundamental properties.

PropertyAtropine (Unlabeled)Atropine-d5This compound
Molecular Formula C₁₇H₂₃NO₃C₁₇H₁₈D₅NO₃C₁₈H₂₀D₅NO₄
Molecular Weight 289.37 g/mol 294.41 g/mol 324.43 g/mol
Primary Use Active Pharmaceutical IngredientInternal Standard for AtropineInternal Standard for Impurity
Source [22][2][3][20][21]

Chapter 3: Analytical Differentiation: A Mass Spectrometry-Centric Approach

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for distinguishing and quantifying these compounds. The differentiation relies on two key principles: the mass-to-charge ratio (m/z) of the precursor ion and the unique pattern of product ions generated upon fragmentation.

Workflow for Analysis

A typical bioanalytical workflow is designed to efficiently extract the analytes from a complex matrix (e.g., plasma, urine) and present them for LC-MS/MS analysis.

G start Biological Sample (e.g., Plasma) prep Sample Preparation 1. Spike with Internal Standards (Atropine-d5 & HMA-d5) 2. Protein Precipitation start->prep centrifuge Centrifugation & Supernatant Transfer prep->centrifuge lc LC Separation (Reversed-Phase C18) centrifuge->lc ms Tandem MS Detection (ESI+ MRM Mode) lc->ms data Data Analysis (Peak Integration & Quantification) ms->data

Caption: General experimental workflow for analyte quantification.
Detailed Experimental Protocol: LC-MS/MS

This protocol provides a robust starting point for the simultaneous analysis of Atropine and its related compounds. Method validation according to regulatory guidelines is mandatory for clinical or GMP applications.[23]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of a working internal standard solution containing both Atropine-d5 and this compound in methanol.

  • Add 300 µL of acetonitrile to precipitate proteins.[24]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean vial for injection.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Insight (Causality): MRM is chosen for its superior sensitivity and selectivity. It works by isolating a specific precursor ion (the parent molecule's m/z) and then fragmenting it to produce product ions. We then monitor for a specific, high-intensity product ion, which drastically reduces chemical noise and ensures we are only measuring the compound of interest.

Interpreting the Data: Precursor and Product Ions

The mass spectrometer will clearly distinguish the compounds based on their unique MRM transitions. The primary fragment for Atropine (m/z 290.2) results from the neutral loss of the tropic acid moiety, leaving the tropanol group, which is observed at m/z 124.2.[25][26][27]

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z) (Quantifier)Rationale for Fragmentation
Atropine290.2124.2Loss of tropic acid, yields tropanol fragment
Atropine-d5 295.2 124.2 Loss of d5-tropic acid, yields same tropanol fragment
α-Hydroxymethyl Atropine320.2124.2Loss of hydroxymethyl-tropic acid
This compound 325.2 124.2 Loss of d5-hydroxymethyl-tropic acid

Note: The precursor ion m/z values are rounded for clarity. High-resolution mass spectrometry can provide more precise masses.

The key takeaway is that while the product ion may be the same (m/z 124.2) for all four compounds, their precursor ions are distinctly different, making unambiguous identification and quantification straightforward.

Chapter 4: Practical Implications in Research and Development

  • Pharmacokinetic (PK) Studies: When studying the absorption, distribution, metabolism, and excretion (ADME) of Atropine, Atropine-d5 must be used . It ensures that the quantification of the parent drug is accurate, allowing for the correct calculation of critical PK parameters like half-life, clearance, and volume of distribution.[10]

  • Drug Manufacturing and Quality Control (QC): When manufacturing Atropine, regulatory agencies require the quantification of process-related impurities. To measure the levels of the α-Hydroxymethyl Atropine impurity, This compound must be used as the internal standard. This ensures the impurity is accurately measured and kept below the established safety thresholds.

  • Metabolism Studies: When identifying unknown metabolites of Atropine, neither of these compounds would be the primary tool. Instead, researchers would analyze samples for unexpected masses and fragmentation patterns that are structurally related to the parent drug.[19]

Chapter 5: Conclusion

Atropine-d5 and this compound are precision tools for analytical chemistry, each with a highly specific and non-interchangeable role. Atropine-d5 is the essential internal standard for quantifying the active drug, Atropine. This compound is the designated internal standard for the quantification of a specific synthesis impurity, α-Hydroxymethyl Atropine. Their fundamental difference lies in the addition of a hydroxymethyl group on the latter, a distinction that is easily resolved by mass spectrometry. For researchers and drug development professionals, understanding this distinction is critical for ensuring data integrity, meeting regulatory requirements, and ultimately, guaranteeing the safety and efficacy of pharmaceutical products.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
  • The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.
  • Zhang, Y., et al. (n.d.). Quantitative proton nuclear magnetic resonance for the structural and quantitative analysis of atropine sulfate. PubMed.
  • Thomas, R. & Sadiq, N.M. (2025). Atropine. StatPearls - NCBI Bookshelf.
  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.
  • Gerace, E. & Segura, J. (n.d.). A quantitative NMR protocol for the simultaneous analysis of atropine and obidoxime in parenteral injection devices. PubMed.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.
  • ATROPINE -PHARMACOLOGY SERIES. (2021). YouTube.
  • Owen, L.J., et al. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
  • This compound. (n.d.). MedChemExpress.
  • Atropine-d5 (Tropine tropate-d5). (n.d.). MedchemExpress.com.
  • Elucidation of fragmentation patterns of atropine (A) and atropine N-oxide (B) and proposed fragmentation pattern of atropine and atropine N-oxide (C). (n.d.). ResearchGate.
  • De Boevre, M., et al. (2020). Application of a streamlined LC-MS/MS methodology for the determination of atropine and scopolamine in cereals from Asian and African countries. PubMed.
  • Atropine Sulfate. (n.d.). Medical Countermeasures Database - CHEMM.
  • LC–MS for Identification and Elucidation of the Structure of In-Vivo and In-Vitro Metabolites of Atropine. (2025). ResearchGate.
  • Duez, P., et al. (n.d.). LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma. PubMed.
  • What is the mechanism of Atropine Sulfate?. (2024). Patsnap Synapse.
  • Atropine Injection, 2 mg. (n.d.). accessdata.fda.gov.
  • Mass spectra of atropine, scopolamine and their main products of... (n.d.). ResearchGate.
  • Atropine-d5. (n.d.). LGC Standards.
  • Atropine-d5. (n.d.). Biomol.com.
  • Application Notes and Protocols for the Mass Spectrometry Analysis of Tropane Alkaloid Metabolites. (2025). Benchchem.
  • Atropine-d5. (n.d.). Cayman Chemical.
  • determination of atropine and scopolamine in popcorn by the lc-ms/ms. (2020). ResearchGate.
  • 1 H NMR spectra of tropine, the oxidation product of atropine sulfate by hexacyanoferrate(III) in alkaline medium. (n.d.). ResearchGate.
  • Conformational analysis of atropine. (1975). PubMed.
  • Extracted ion chromatograms and mass spectra (MS²) of (a) atropine; (b)... (n.d.). ResearchGate.
  • Representative atropine mass spectrum (A) Mass spectra in the cornea,... (n.d.). ResearchGate.
  • Atropine(51-55-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Atropine-d5. (n.d.). TargetMol.
  • Atropine Synthesis. (n.d.). University of Bristol.
  • Process for preparation of atropine. (2016). Google Patents.
  • Tropane Alkaloids and the Synthesis of Atropine. (n.d.). Chemistry Steps.
  • Atropine. (n.d.). NIST WebBook.
  • Alpha-Hydroxymethyl Atropine-d5. (n.d.). LGC Standards.
  • The Source-Synthesis- History and Use of Atropine. (n.d.). Eurasian Journal of Emergency Medicine.
  • This compound. (n.d.). MedChemExpress.
  • (-)-Atropine. (n.d.). CymitQuimica.
  • Alpha-Hydroxymethyl Atropine-d5. (n.d.). LGC Standards.

Sources

pharmacological significance of α-hydroxymethyl atropine metabolite

Pharmacological Significance of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -Hydroxymethyl Atropine[2][3]

Part 1: Strategic Overview & Molecular Identity


-Hydroxymethyl Atropine

  • Chemical Name: (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-(hydroxymethyl)-2-phenylpropanoate[2]

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 319.4 g/mol (vs. 289.4 g/mol for Atropine)

  • Origin:

    • Plant Secondary Metabolite: Naturally occurring in Datura stramonium and Atropa belladonna.[5]

    • Synthetic Impurity: A byproduct formed during the industrial synthesis of atropine via the condensation of tropine with tropic acid derivatives, often arising from side reactions involving formaldehyde or hydroxymethylation precursors.

Pharmacological Distinction

Unlike inactive metabolites (e.g., tropic acid) or weakly active ones (e.g., atropine N-oxide),

Part 2: Pharmacodynamics & Structure-Activity Relationship (SAR)

The core pharmacological significance of

6
Mechanism of Action

Like atropine, this metabolite acts as a competitive, reversible antagonist at muscarinic receptors (


5
Potency & Binding Affinity

Historical and modern pharmacological assays indicate that

  • Bioassay Data: Research cited by Cayman Chemical (referencing Scarselli et al., 1964) indicates that the compound reduces ACh-induced contractile activity in isolated rat intestine at concentrations as low as 0.025 ng/mL .

  • Comparison: For context, the

    
     of atropine in similar smooth muscle assays is typically in the range of 1–5 nM (~0.3–1.5 ng/mL). The reported activity of the 
    
    
    -hydroxymethyl derivative suggests it is equipotent or potentially more potent in specific tissue preparations, likely due to the additional hydrogen-bonding capability provided by the second hydroxymethyl group.
Structure-Activity Relationship (SAR)

The structural modification has specific implications for receptor docking:

  • Bis-hydroxymethyl Motif: The presence of two

    
     groups at the 
    
    
    -carbon creates a "bis-hydroxymethyl" motif.
  • Receptor Pocket: The orthosteric binding site of mAChRs contains specific aspartate residues (e.g., Asp147 in

    
    ) and tyrosine clusters. The additional hydroxyl group may form auxiliary hydrogen bonds, stabilizing the antagonist-receptor complex, or it may increase water solubility, altering the pharmacokinetics and distribution volume (
    
    
    ).
Visualization: Structural & Functional Logic

The following diagram illustrates the structural relationship and the pharmacological pathway.

Gcluster_0Potency ComparisonAtropineAtropine(C17H23NO3)AlphaHMα-Hydroxymethyl Atropine(C18H25NO4)[Bis-hydroxymethyl]Atropine->AlphaHMSynthetic Side Reaction(Hydroxymethylation)ReceptorMuscarinic Receptors(M1 - M5)Atropine->ReceptorCompetitiveAntagonismAlphaHM->ReceptorHigh Affinity Binding(Auxiliary H-bonding?)EffectInhibition ofACh-induced ContractionReceptor->EffectSignal BlockadeComparisonAtropine IC50: ~1.0 ng/mLα-HM Atropine Active @ 0.025 ng/mL

Caption: Structural derivation and comparative pharmacological pathway of

Part 3: Toxicological Relevance & Safety Profiling

In drug development and food safety,

critical impuritycontaminant of concern
Regulatory Status (Impurity Profiling)

Under ICH Q3A/B guidelines, impurities in new drug substances must be identified if they exceed the qualification threshold (typically 0.10% or 1.0 mg/day intake).

  • Challenge: Due to its structural similarity to atropine, it often co-elutes in standard HPLC methods, leading to potential overestimation of atropine potency or "hidden" impurities.

  • Separation: It requires high-resolution chromatography (see Protocol below) to resolve from the parent peak.

Dietary Exposure (EFSA Assessments)

The European Food Safety Authority (EFSA) monitors tropane alkaloids (TAs) in the food chain.

  • Herbal teas (peppermint, chamomile) contaminated with nightshade weeds.

  • Cereal-based foods for infants.

  • Risk: While atropine and scopolamine are the markers, the "sum of TAs" often includes

    
    -hydroxymethyl atropine due to its cross-reactivity and biological activity.
    

Part 4: Technical Protocols

Protocol 1: Analytical Isolation (LC-MS/MS)

Objective: To separate and quantify

Methodology:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (provides protonation for MS).

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold).

    • 1-10 min: Linear ramp to 50% B.

    • Note:

      
      -Hydroxymethyl atropine is more polar (due to extra -OH) and will typically elute before  atropine.
      
  • Detection (MS/MS):

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition (Atropine): 290.2

      
       124.1.
      
    • MRM Transition (

      
      -HM Atropine): 320.2 
      
      
      124.1
      (Parent mass shift +30 Da; Tropane fragment 124.1 remains constant).
Protocol 2: Functional Bioassay (Isolated Rat Ileum)

Objective: To verify antimuscarinic potency (Self-Validating System).

Workflow:

  • Tissue Preparation: Harvest ileum segments (2 cm) from male Wistar rats. Mount in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%

    
    /5% 
    
    
    .
  • Equilibration: Apply 1g resting tension; equilibrate for 60 min.

  • Validation (Control): Construct a cumulative concentration-response curve for Acetylcholine (ACh) (

    
     to 
    
    
    M) to establish
    
    
    .
  • Intervention: Incubate tissue with

    
    -hydroxymethyl atropine (test concentration, e.g., 0.1 nM) for 20 minutes.
    
  • Challenge: Repeat ACh curve in the presence of the antagonist.

  • Readout: Calculate the Dose Ratio (DR) .

    • Schild Plot: Plot

      
       vs. 
      
      
      to determine
      
      
      (affinity).
  • Causality Check: If the curve shifts right parallelly without depression of maximum response, the mechanism is confirmed as competitive antagonism.

Visualization: Experimental Workflow

BioassayStep1Step 1: Tissue Equilibration(Rat Ileum, Tyrode's, 37°C)Step2Step 2: Control ACh Curve(Determine Baseline EC50)Step1->Step2Step3Step 3: IncubationAdd α-HM Atropine (20 min)Step2->Step3Step4Step 4: Challenge ACh Curve(Measure Rightward Shift)Step3->Step4Step5Step 5: Schild AnalysisCalculate pA2 / AffinityStep4->Step5CheckLogic Check:Parallel Shift?Step4->Check

Caption: Step-by-step pharmacological validation workflow for assessing antimuscarinic potency.

References

  • Scarselli, V., Cignarella, G., & Maffii, G. (1964).[3][4] Structural changes and anticholinergic activity in a class of trophic and

    
    -methyltrophic acid derivatives. Journal of Medicinal Chemistry, 7(2), 237–238. Retrieved from [Link]
    
  • European Food Safety Authority (EFSA). (2013). Scientific Opinion on Tropane alkaloids in food and feed. EFSA Journal, 11(10), 3386. Retrieved from [Link]

  • Dai, C., Snead, D.R., Zhang, P., et al. (2015). Continuous-flow synthesis and purification of atropine with sequential in-line separations of structurally similar impurities. Journal of Flow Chemistry, 5(3), 133–138.[3][4] Retrieved from [Link]

Methodological & Application

Application Note: Quantitative Analysis of α-Hydroxymethyl Atropine in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous development of an LC-MS/MS assay for α-Hydroxymethyl Atropine (a key impurity and metabolite of Atropine) using its deuterated internal standard (α-Hydroxymethyl Atropine-d5 ).

Introduction & Scientific Context

In the development of anticholinergic therapeutics, the rigorous quantification of Atropine and its structurally related impurities is a regulatory necessity. α-Hydroxymethyl Atropine (also known as Apoatropine derivative or specific hydroxymethyl impurity) acts as both a synthetic byproduct and a phase I metabolite. Its structural similarity to Atropine (differing by a single hydroxymethyl group on the tropic acid moiety) presents a chromatographic challenge, requiring high-resolution separation to prevent isobaric interference or ion suppression.

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization (+ESI) mode.[1][2] We employ This compound as the Internal Standard (IS) to compensate for matrix effects and recovery variations during Solid Phase Extraction (SPE).

Key Mechanistic Insights
  • Polarity Shift: The addition of the hydroxymethyl group (-CH₂OH) increases the polarity of the molecule compared to Atropine. This necessitates a gradient optimization on C18 phases to ensure adequate retention and separation from the solvent front.

  • Ionization Logic: The tertiary amine on the tropane ring (pKa ~9.8) ensures strong protonation

    
     in acidic mobile phases, making +ESI the detection mode of choice.
    
  • Sample Cleanup: Given the basic nature of the analyte, Mixed-Mode Cation Exchange (MCX) SPE is selected over simple protein precipitation. MCX leverages the positive charge of the analyte to wash away neutral and anionic matrix interferences (like phospholipids), significantly enhancing signal-to-noise ratios.

Experimental Methodology

Reagents and Standards
  • Analyte: α-Hydroxymethyl Atropine (C₁₈H₂₅NO₄, MW 319.40).

  • Internal Standard: this compound (C₁₈H₂₀D₅NO₄, MW 324.43).[3] Note: Deuterium labeling is typically on the phenyl ring.

  • Matrix: Human Plasma (K₂EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Rationale: MCX provides superior cleanup for basic drugs compared to protein precipitation, reducing phospholipid-induced matrix effects.

Protocol Steps:

  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of IS working solution (100 ng/mL). Add 300 µL of 4% H₃PO₄ (aq) to acidify (pH ~2-3), ensuring the analyte is fully protonated. Vortex for 30s.

  • Conditioning: Condition MCX cartridges (30 mg/1 cc) with 1 mL MeOH followed by 1 mL Water .

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1:1 mL 2% Formic Acid (removes plasma proteins and acidic interferences).

    • Wash 2:1 mL Methanol (removes neutral lipids/hydrophobic interferences; the charged analyte remains bound).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, releasing the analyte).

  • Reconstitution: Evaporate eluate under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005%Initial Hold
0.505%Load
3.5090%Linear Ramp (Elution)
4.5090%Wash
4.605%Re-equilibration
6.005%End

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2][5][6]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
α-HM-Atropine 320.2124.13025Quantifier
α-HM-Atropine 320.293.13035Qualifier
α-HM-Atropine-d5 325.2124.1*3025IS Quant

*Note on IS Transition: If the d5 label is on the phenyl ring, the tropine fragment (m/z 124) will be unlabeled. The mass resolution of Q1 (320 vs 325) ensures specificity. If the label is on the tropine ring, the product ion would be 129.1. Always verify via Product Ion Scan.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical method, from sample extraction to data processing.

LCMS_Workflow cluster_SPE MCX Solid Phase Extraction Sample Plasma Sample (100 µL) IS_Add Add IS (α-HM-Atropine-d5) Sample->IS_Add Acidify Acidify (4% H3PO4) IS_Add->Acidify Load Load on MCX Acidify->Load Wash Wash (Acid + MeOH) Load->Wash Elute Elute (5% NH4OH in MeOH) Wash->Elute LC LC Separation (C18, Gradient) Elute->LC MS MS/MS Detection (MRM: 320.2 -> 124.1) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Caption: End-to-end workflow for α-Hydroxymethyl Atropine analysis using MCX extraction and LC-MS/MS.

Method Validation & Performance Criteria

To ensure the method is "self-validating" and trustworthy, the following acceptance criteria based on FDA/EMA Bioanalytical Guidelines must be met.

Quantitative Metrics
ParameterAcceptance CriteriaExperimental Rationale
Linearity (R²) > 0.995Ensures predictable response across the dynamic range (e.g., 0.5 – 500 ng/mL).
Accuracy (%RE) ± 15% (± 20% at LLOQ)Verifies the trueness of the calculated concentration against nominal values.
Precision (%CV) < 15% (< 20% at LLOQ)Demonstrates reproducibility of the extraction and injection steps.
Recovery > 80% (Consistent)High recovery via MCX ensures LLOQ targets are met.
Matrix Effect 85% - 115%Calculated as (Response in Matrix / Response in Solvent). Values near 100% indicate successful removal of phospholipids.
Troubleshooting Guide
  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.

    • Fix: Ensure the MeOH wash in the MCX step is sufficient. Check if the eluate evaporation temperature is too high (>45°C), which might degrade the thermally labile hydroxymethyl group.

  • Issue: Peak Tailing.

    • Cause: Interaction of the basic amine with free silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 10 mM or use a column with "End-capping" technology (e.g., ZORBAX Eclipse Plus).

References

  • European Food Safety Authority (EFSA). (2013).[7] Scientific Opinion on Tropane alkaloids in food and feed.[7][8] EFSA Journal. Link

  • LGC Standards. (2023). Alpha-Hydroxymethyl Atropine-d5 Reference Material Data Sheet.[3]Link

  • Kozelj, G., et al. (2014).[2] Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Cayman Chemical. (2023). α-Hydroxymethyl Atropine Product Information.Link

Sources

Application Note: High-Precision Quantitation of α-Hydroxymethyl Atropine Using Deuterated Internal Standardization (d5-IS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and bioanalytical scientists involved in the quantitation of tropane alkaloid impurities and metabolites. It focuses on the specific application of α-Hydroxymethyl Atropine-d5 as a Stable Isotope Labeled (SIL) Internal Standard.

Abstract & Scientific Rationale

In drug development and toxicological screening, the accurate quantification of Atropine metabolites and synthetic byproducts is critical. α-Hydroxymethyl Atropine is a polar derivative often found as a synthetic impurity (during the tropic acid condensation step) or a minor Phase I metabolite.

While Atropine-d5 is commonly available, it is an sub-optimal internal standard for α-Hydroxymethyl Atropine due to significant differences in polarity (LogP) and chromatographic retention. This retention time mismatch renders Atropine-d5 unable to effectively compensate for matrix effects (ion suppression/enhancement) occurring at the specific elution time of the hydroxymethyl derivative.

This protocol details the use of This compound to achieve Isotope Dilution Mass Spectrometry (IDMS) standards. By matching the physicochemical properties of the analyte exactly, this IS ensures rigorous correction for extraction efficiency and ionization variability.

Chemical Context & Stability[1][2][3]

The Molecule
  • Analyte: α-Hydroxymethyl Atropine (

    
    )[1][2][3]
    
  • Molecular Weight: 319.39 g/mol [2][3]

  • Key Feature: The additional hydroxymethyl group on the

    
    -carbon of the tropic acid moiety increases polarity compared to Atropine.
    
  • Internal Standard: this compound (Phenyl-d5).

    • Note: The deuterium label is typically located on the phenyl ring to prevent Hydrogen-Deuterium (H/D) exchange, which can occur with labels placed on exchangeable hydroxyl/amine sites.

Stability Considerations

The hydroxymethyl group introduces steric bulk and potential instability (dehydration to apo-derivatives) under acidic stress.

  • Protocol Constraint: Avoid highly acidic hydrolysis steps.

  • Storage: Solutions should be stored at -20°C in acetonitrile (ACN), avoiding protic solvents (methanol/water) for long-term stock storage to prevent slow ester hydrolysis.

Method Development Guide

Mass Spectrometry (MRM Optimization)

The method utilizes Positive Electrospray Ionization (ESI+).

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
α-HM Atropine 320.2

124.135Cleavage of the ester bond yields the stable tropine cation (characteristic of tropane alkaloids).
103.125Secondary fragment (Tropic acid derivative) for confirmation.
α-HM Atropine-d5 325.2

124.135Critical Note: If the d5 label is on the phenyl ring, the tropine fragment (124) is unlabeled. Specificity is achieved via Q1 selection.
108.125If the label is on the phenyl ring, this fragment retains the d5 label (Qualitative check).
Chromatography (LC Conditions)

The polarity shift requires a column capable of retaining polar basic compounds.

  • Column: Kinetex Biphenyl or Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Why: Biphenyl phases offer enhanced selectivity for the aromatic ring and better retention for polar metabolites than standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.

Experimental Protocol

Visual Workflow (Graphviz)

BioanalysisWorkflow cluster_logic Why d5-IS? Start Biological Sample (100 µL Plasma/Urine) Spike Add Internal Standard (α-HM Atropine-d5) Final Conc: 10 ng/mL Start->Spike  Precision Step Precip Protein Precipitation (Add 400 µL Ice-cold ACN) Spike->Precip Vortex Vortex (2 min) & Centrifuge (10,000 x g, 10 min) Precip->Vortex Evap Supernatant Evaporation (N2 stream @ 40°C) Vortex->Evap  Transfer Supernatant Recon Reconstitution (100 µL Mobile Phase A:B 90:10) Evap->Recon Inject LC-MS/MS Injection (5 µL) Recon->Inject MatrixEffect Co-eluting Matrix Suppression Correction d5-IS experiences Identical Suppression MatrixEffect->Correction

Figure 1: Sample preparation workflow utilizing Protein Precipitation (PPT). For higher sensitivity (< 0.5 ng/mL), Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges is recommended.

Step-by-Step Procedure

A. Stock Solution Preparation

  • Primary Stock: Dissolve 1 mg this compound in 1 mL Methanol (1 mg/mL).

  • Working IS Solution: Dilute Primary Stock in Acetonitrile to 100 ng/mL. Prepare fresh weekly.

B. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Working IS Solution (100 ng/mL). Vortex gently.

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial.

  • Optional Concentration: Evaporate under Nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase if lower LOD is required.

C. System Suitability Check Before running samples, perform the "Blank Interference Check" :

  • Inject a Double Blank (Matrix only, no Analyte, no IS).

  • Inject a Zero Sample (Matrix + IS only).

  • Requirement: The area in the analyte channel (320.2/124.1) for the Zero Sample must be < 20% of the LLOQ area. This ensures the d5-IS does not contain unlabeled impurities (cross-signal).

Validation & Quality Control

To ensure the method meets FDA/EMA Bioanalytical Guidelines, monitor the following:

Isotopic Contribution (Crosstalk)

Since the mass difference is 5 Da, crosstalk is minimal. However, high concentrations of the analyte can contribute to the IS channel (M+5 isotope of analyte).

  • Test: Inject ULOQ (Upper Limit of Quantitation) of the analyte without IS.

  • Acceptance: Signal in IS channel must be < 5% of the average IS response.

Linearity & Recovery
ParameterAcceptance CriteriaNotes
Linearity (

)
> 0.995Weighted (

) regression recommended.
Accuracy 85-115%80-120% at LLOQ.
Precision (CV) < 15%< 20% at LLOQ.[5]
IS Recovery ConsistentIS area variation across run should be within ±15%.

Troubleshooting "The Deuterium Effect"

While d5-IS is the gold standard, slight retention time shifts (Deuterium Isotope Effect) can occur on high-resolution columns.

IsotopeEffect cluster_impact Impact Assessment d0 Analyte (d0) RT: 3.45 min d5 IS (d5) RT: 3.43 min d0->d5  ~0.02 min shift (Negligible) Result If shift > 0.1 min: IS may not correct sharp matrix effects. d5->Result Matrix Matrix Suppression Zone

Figure 2: The Deuterium Isotope Effect. Deuterated compounds are slightly less lipophilic, often eluting slightly earlier on C18 columns. Ensure the shift is minimal to maintain overlap with the matrix suppression zone.

Solution: If separation > 0.05 min is observed, switch to a Phenyl-Hexyl column, which relies more on pi-pi interactions than pure hydrophobicity, often reducing the d0/d5 separation factor.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Santa Cruz Biotechnology. (n.d.). α-Hydroxymethyl Atropine Product Data.Link

  • Cayman Chemical. (n.d.). α-Hydroxymethyl Atropine Reference Standard.Link

  • Carlier, J., et al. (2014).[5] LC-MS/MS determination of atropine and scopolamine in plasma.[6][5][7] Journal of Pharmaceutical and Biomedical Analysis.[8] (Contextual reference for tropane extraction).

Sources

sample preparation for α-Hydroxymethyl Atropine-d5 in urine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Sample Preparation for


-Hydroxymethyl Atropine (Atropine) in Urine 

Methodology: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with LC-MS/MS. Analyte Target:


-Hydroxymethyl Atropine (Atropine/Hyoscyamine).
Internal Standard: 

-Hydroxymethyl Atropine-d5 (Atropine-d5).[1]

Abstract & Scope

This protocol details the extraction and quantitation of


-Hydroxymethyl Atropine (chemically synonymous with Atropine or racemic Hyoscyamine) from human urine. While Atropine is excreted approximately 50% unchanged, accurate quantification requires the removal of urinary salts, pigments, and enzymatic interferences that cause ion suppression in Mass Spectrometry.

This guide utilizes


-Hydroxymethyl Atropine-d5  as a stable isotope-labeled Internal Standard (IS).[1] The method employs Mixed-Mode Cation Exchange (MCX)  SPE, which exploits the basic nitrogen of the tropane ring (pKa ~9.8) for orthogonal cleanup, ensuring superior recovery (>85%) and matrix effect elimination compared to liquid-liquid extraction (LLE).

Compound Properties & Chemistry

Understanding the physicochemical properties of the analyte is the foundation of this protocol.

PropertyAnalyte:

-Hydroxymethyl Atropine
Internal Standard: Atropine-d5
CAS Number 51-55-8 (Atropine)2124269-77-6
IUPAC Name (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl

-(hydroxymethyl)benzeneacetate

-(hydroxymethyl)-benzene-d5-acetic acid ester
pKa (Basic) ~9.8 (Tertiary amine on tropane ring)~9.8
LogP 1.83 (Moderately lipophilic)1.83
Key Functional Groups Tertiary Amine (Basic), Ester (Hydrolysis prone), Hydroxyl (Polar)Deuterated Phenyl Ring (Mass Shift +5 Da)

Critical Note on Nomenclature: The term "


-Hydroxymethyl Atropine" refers to the standard structure of Atropine, emphasizing the hydroxymethyl group on the tropic acid moiety. The d5-variant typically carries the deuterium atoms on the phenyl ring.

Reagents & Materials

  • LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.

  • Reagents: Formic Acid (FA), Ammonium Hydroxide (

    
    , 28-30%).
    
  • Internal Standard:

    
    -Hydroxymethyl Atropine-d5 (100 µg/mL in MeOH).
    
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL or 60 mg/3 mL.

  • Urine Matrix: Drug-free human urine for calibration standards.

Experimental Protocol

Phase A: Preparation of Standards

Causality: Accurate quantitation relies on the IS compensating for extraction loss. The IS must be added before any sample manipulation.

  • Stock Solution: Prepare 1 mg/mL Atropine stock in MeOH.

  • Working Standard: Dilute stock to 1,000 ng/mL in water/MeOH (95:5).

  • IS Working Solution: Dilute Atropine-d5 to 100 ng/mL in water.

Phase B: Sample Pre-treatment

Causality: Urinary proteins can clog columns, and high ionic strength disrupts retention. Acidification ensures the tropane nitrogen is protonated (


) to bind with the cation exchange sorbent.
  • Aliquot: Transfer 200 µL of urine into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Atropine-d5 IS Working Solution (Final conc: 10 ng/mL). Vortex for 10 sec.

  • Dilution & Acidification: Add 600 µL of 0.1% Formic Acid (aq) .

    • Why: Dilution (1:3) reduces salt concentration. Acidification (pH ~2-3) ensures 100% ionization of the atropine amine (pKa 9.8).

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet particulates.

Phase C: Solid Phase Extraction (MCX Workflow)

Mechanism: This step uses a "Catch and Release" strategy. The analyte binds via ionic forces (strong) and hydrophobic forces. We wash away interferences with organic solvents and acid, then elute by neutralizing the amine.

  • Conditioning:

    • 1 mL MeOH (High flow).

    • 1 mL Water (Low flow).

  • Loading:

    • Load the supernatant from Phase B (~800 µL) at a slow rate (1 mL/min).

    • Critical: Do not let the bed dry.

  • Wash 1 (Acidic/Aqueous):

    • 1 mL 0.1% Formic Acid in Water .

    • Purpose: Removes salts, proteins, and hydrophilic interferences. The analyte remains bound ionically.

  • Wash 2 (Organic/Acidic):

    • 1 mL Methanol .

    • Purpose: Removes hydrophobic neutrals and acidic drugs. Atropine remains bound ionically (it is positively charged, sorbent is negatively charged).

  • Elution (Basic/Organic):

    • Elute with 2 x 250 µL of 5%

      
       in Methanol .
      
    • Mechanism:[1][2][3] The ammonia raises the pH to >11. Atropine becomes neutral (deprotonated) and releases from the cation exchange sites, eluting in the methanol.

  • Reconstitution:

    • Evaporate eluate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Visualized Workflows (Graphviz)

Figure 1: Sample Preparation Logic Flow

Caption: Step-by-step extraction workflow ensuring ionization state control for optimal MCX retention.

SamplePrep cluster_SPE MCX Solid Phase Extraction Start Raw Urine Sample (200 µL) Spike Add IS: Atropine-d5 (Correction for Matrix Effects) Start->Spike Acidify Dilute w/ 0.1% Formic Acid (Target pH < 4.0) Spike->Acidify Ionization Analyte State: Protonated Amine (R-NH+) Acidify->Ionization Mechanism Load Load onto MCX Cartridge (Ionic Binding) Acidify->Load Wash1 Wash 1: 0.1% FA (aq) (Remove Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute LCMS LC-MS/MS Analysis (Quantification) Elute->LCMS

Figure 2: MCX Mechanism of Action

Caption: Mechanistic view of the "Catch and Release" strategy using Mixed-Mode Cation Exchange.

MCX_Mechanism Analyte_Acid Atropine (pH 3) [Positively Charged] Binding Ionic Bond Formed (Retention) Analyte_Acid->Binding Load Sorbent MCX Sorbent [Sulfonic Acid -] Sorbent->Binding Analyte_Base Atropine (pH 11) [Neutral] Binding->Analyte_Base Add NH4OH Release Bond Broken (Elution) Analyte_Base->Release

LC-MS/MS Parameters

Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge BEH C18), 2.1 x 50 mm, 1.7 µm. Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water. Mobile Phase B: Acetonitrile. Flow Rate: 0.4 mL/min.

Gradient:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 3.0 min: 95% B

  • 4.0 min: 95% B

  • 4.1 min: 5% B (Re-equilibrate)

MS/MS Transitions (ESI Positive):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Atropine 290.2124.13025Quantifier
290.293.13035Qualifier
Atropine-d5 295.2129.13025Quantifier (IS)

Note: The product ion 124.1 (tropane ring fragment) shifts to 129.1 in the d5 variant if the deuterium is on the tropane ring. If the d5 is on the phenyl ring, the tropane fragment (124.1) may remain unchanged, and the phenyl fragment would shift. Verify the specific labeling position of your standard. The transitions above assume d5 is on the tropane moiety or affects the primary fragment.

References

  • Saad, A., et al. (2025). LC–MS for Identification and Elucidation of the Structure of In-Vivo and In-Vitro Metabolites of Atropine. ResearchGate. Retrieved from [Link]

  • Johnsson, M., et al. (2024). Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels. PMC / NIH. Retrieved from [Link]

  • Carlier, J., et al. (2015). Methods of analysis: Tropane alkaloids from plant origin. ResearchGate. Retrieved from [Link]

Sources

pharmacokinetic study design using deuterated atropine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Study Design Using Deuterated Atropine and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Title: A Strategic Guide to Pharmacokinetic Studies Using Stable Isotope Labeled Atropine: Design, Bioanalysis, and Interpretation

Abstract

This application note provides a comprehensive framework for designing and executing pharmacokinetic (PK) studies of atropine and its primary metabolites using stable isotope labeling. We delve into the strategic advantages of employing deuterated analogs to elucidate complex metabolic pathways and accurately quantify parent drug and metabolite concentrations in biological matrices. The guide offers detailed protocols for bioanalytical method development using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in-life study conduct, and data interpretation, grounded in established scientific principles and regulatory expectations. By integrating expert insights with robust methodologies, this document serves as a practical resource for scientists aiming to achieve high-quality pharmacokinetic data in drug development.

Introduction: The Rationale for a Deuterated Approach in Atropine PK Studies

Atropine, an essential anticholinergic agent, undergoes extensive metabolism, making a thorough understanding of its pharmacokinetic profile critical for optimizing therapeutic use and managing toxicity.[1][2][3] The primary metabolic pathways include N-demethylation to noratropine, N-oxidation to atropine-N-oxide, and ester hydrolysis to tropine and tropic acid.[4][5] Characterizing the formation and elimination of these metabolites is fundamental to evaluating the drug's overall disposition.

Stable isotope labeling (SIL), particularly with deuterium (²H), offers a powerful tool for these investigations.[][7] There are two primary applications of deuterated atropine in PK studies:

  • As an Internal Standard (IS): A deuterated version of the analyte (e.g., Atropine-d3) is the "gold standard" internal standard for quantitative bioanalysis by LC-MS/MS.[8][9][10] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer source. This corrects for variability during sample extraction, and instrument response, leading to highly accurate and precise quantification.[10][11]

  • As a Tracer or a Drug Candidate: Administering a deuterated version of atropine allows for the precise tracing of its metabolic fate without interference from endogenous compounds or co-administered unlabeled drug.[12][13][14] Furthermore, strategic deuteration at a site of metabolism can intentionally slow down the metabolic process due to the Kinetic Isotope Effect (KIE) .[15][16][] This can lead to the development of "deuterated drugs" with potentially improved pharmacokinetic profiles, such as a longer half-life, which may allow for reduced dosing frequency.[16][18][19]

This guide will focus on the design and execution of a study to characterize the pharmacokinetics of atropine and its metabolites using deuterated analogs as tracers and as internal standards for quantification.

Strategic Considerations for Study Design

A well-designed study is paramount for generating meaningful PK data. The initial phase involves defining clear objectives, which will dictate the choice of labeled compounds and the study paradigm.

Defining Study Objectives

The primary objective is typically to characterize the absorption, distribution, metabolism, and excretion (ADME) of atropine. Specific aims may include:

  • Simultaneously determining the plasma concentration-time profiles of atropine and its major metabolites (noratropine, atropine-N-oxide).

  • Calculating key pharmacokinetic parameters (AUC, Cmax, Tmax, T½, CL, Vd) for each analyte.

  • Investigating potential stereoselective metabolism, as atropine is a racemic mixture of d- and l-hyoscyamine, with l-hyoscyamine being the pharmacologically active enantiomer.[4][20]

  • Comparing the PK profile of a deuterated atropine analog to the unlabeled drug to assess the impact of the KIE.

Selection of Deuterated Analogs
  • For Internal Standards: The ideal IS is a stable isotope-labeled version of the analyte. For this study, the following would be required:

    • Atropine-d3 (or higher deuteration)

    • Noratropine-d3

    • Atropine-N-oxide-d3 The deuterium atoms should be placed on a metabolically stable part of the molecule, such as the N-methyl group for atropine, to prevent isotope loss during metabolism.

  • For Tracing/Dosing: The position of the deuterium label on the administered atropine is critical.

    • To trace metabolism without altering PK: The label should be on a non-metabolized position.

    • To probe the KIE: The label must be placed at a site of metabolism (e.g., on the N-methyl group to study N-demethylation). The C-D bond is stronger than the C-H bond, and cleavage of this bond is often the rate-determining step in metabolism by enzymes like Cytochrome P450s.[15]

Preclinical Study Design Overview

A typical preclinical study in a rodent model (e.g., Sprague-Dawley rats) would involve administering a defined dose of deuterated atropine and collecting serial blood samples.

G cluster_pre Pre-Study Phase cluster_inlife In-Life Phase cluster_post Post-Study Phase acclimatize Animal Acclimatization dose_prep Dose Formulation (Deuterated Atropine) admin Dose Administration (e.g., IV, PO) dose_prep->admin sampling Serial Blood Sampling (e.g., via cannula) admin->sampling process Plasma Processing (Centrifugation & Storage at -80°C) sampling->process bioanalysis LC-MS/MS Bioanalysis process->bioanalysis pk_analysis Pharmacokinetic Modeling (NCA, Compartmental) bioanalysis->pk_analysis report Data Interpretation & Reporting pk_analysis->report caption Figure 1: Overall Pharmacokinetic Study Workflow.

Caption: Figure 1: Overall Pharmacokinetic Study Workflow.

Bioanalytical Method Development and Validation

The cornerstone of any PK study is a robust, validated bioanalytical method. LC-MS/MS is the technology of choice due to its high sensitivity and selectivity.[21][22][23] The method must be validated according to regulatory guidelines, such as those from the European Medicines Agency (EMA).[24][25]

LC-MS/MS Instrumentation and Parameters

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

  • Chromatography: Reversed-phase chromatography is typically used for atropine analysis. A C18 column is a common choice.[21] A gradient elution using water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is employed to achieve good peak shape and separation from matrix components.[23]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is effective for atropine and its metabolites. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity.

Table 1: Example MRM Transitions for Atropine and Metabolites (Note: These values are illustrative and require experimental optimization on the specific instrument used.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityRole
Atropine290.2124.1PositiveAnalyte
Atropine-d3293.2124.1PositiveInternal Standard
Noratropine276.2124.1PositiveAnalyte
Noratropine-d3279.2124.1PositiveInternal Standard
Atropine-N-oxide306.2124.1PositiveAnalyte
Atropine-N-oxide-d3309.2124.1PositiveInternal Standard
Protocol: Plasma Sample Preparation (Solid-Phase Extraction)

Solid-Phase Extraction (SPE) is a robust technique for cleaning up complex biological samples like plasma, removing proteins and phospholipids that can interfere with analysis.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample, add 25 µL of the internal standard working solution (containing Atropine-d3, Noratropine-d3, etc.). Vortex briefly. Add 200 µL of 4% phosphoric acid, vortex, and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water/5% acetonitrile with 0.1% formic acid).

  • Analysis: Inject a portion (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

G start Plasma Sample (100 µL) is_add Add Internal Standard Mix start->is_add precip Protein Precipitation (Acidify) is_add->precip spe Solid-Phase Extraction (SPE) precip->spe evap Evaporate to Dryness spe->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject caption Figure 2: Sample Preparation Workflow using SPE.

Caption: Figure 2: Sample Preparation Workflow using SPE.

Method Validation

The bioanalytical method must be validated to ensure its reliability.[24][26] Key validation parameters are summarized in the table below, with typical acceptance criteria based on EMA guidelines.[25][27]

Table 2: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analytes and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).For QC samples, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect To assess the suppression or enhancement of ionization by matrix components.The CV of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%.
Recovery To determine the efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Stability To ensure analyte integrity under various storage and processing conditions (freeze-thaw, bench-top, long-term).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

In-Life Study Protocol: Preclinical Model

This protocol outlines a basic PK study in cannulated rats, allowing for serial blood sampling from a single animal, which is a refinement in accordance with the 3Rs principles (Replacement, Reduction, Refinement).

Materials:

  • Deuterated Atropine dosing solution (formulated in sterile saline or other appropriate vehicle).

  • Male Sprague-Dawley rats (n=4-6 per group) with surgically implanted carotid artery cannulas.

  • K2-EDTA coated microcentrifuge tubes for blood collection.

  • Standard laboratory equipment (syringes, centrifuge, freezer).

Protocol:

  • Acclimatization: Allow animals to acclimatize for at least 3-5 days post-surgery and pre-dosing.

  • Dosing: Administer the deuterated atropine solution at the target dose (e.g., 1 mg/kg) via the desired route (e.g., intravenous bolus via a tail vein or oral gavage). Record the exact time of administration.

  • Blood Sampling: Collect approximately 150 µL of blood via the cannula at pre-defined time points. A typical schedule for an IV dose might be: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately transfer blood into K2-EDTA tubes. Keep on ice. Within 30 minutes of collection, centrifuge the blood at ~2000 x g for 10 minutes at 4°C to separate plasma.

  • Storage: Carefully transfer the supernatant (plasma) to a new, clearly labeled microcentrifuge tube. Store frozen at -80°C pending bioanalysis.

Data Analysis and Interpretation

Bioanalytical Data Processing

The raw data from the LC-MS/MS is processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically applied. The concentrations of the analytes in the quality control and unknown study samples are then calculated from this curve.

Pharmacokinetic Analysis

The resulting plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin). Non-compartmental analysis (NCA) is most commonly used to determine key PK parameters.

Table 3: Example Pharmacokinetic Parameters for Atropine and Noratropine (Note: This data is hypothetical and for illustrative purposes only.)

ParameterAtropineNoratropine (Metabolite)Units
Cmax (Maximum Concentration)850120ng/mL
Tmax (Time to Cmax)0.08 (5 min)1.0h
AUC(0-inf) (Area Under the Curve)1250450h*ng/mL
(Elimination Half-life)2.54.0h
CL (Clearance)13.3N/AmL/min/kg
Vdss (Volume of Distribution)2.8N/AL/kg
Interpretation of Results

The analysis will provide a comprehensive picture of atropine's disposition.

  • The AUC of the metabolites relative to the parent drug provides insight into the extent of metabolism.

  • The Tmax of the metabolite appearing later than the parent Tmax is indicative of its formation-rate limited kinetics.

  • If a deuterated analog designed to slow metabolism was used, its PK profile would be compared to the unlabeled drug. An increased AUC and T½, coupled with a decreased CL, would confirm the intended effect of the KIE.

G cluster_metabolism Atropine Metabolism Atropine Atropine Noratropine Noratropine Atropine->Noratropine N-demethylation N_Oxide Atropine-N-Oxide Atropine->N_Oxide N-oxidation Hydrolysis Tropine + Tropic Acid Atropine->Hydrolysis Ester Hydrolysis caption Figure 3: Primary Metabolic Pathways of Atropine.

Caption: Figure 3: Primary Metabolic Pathways of Atropine.

Conclusion

The use of deuterated atropine and its metabolites provides an exceptionally precise and powerful approach for modern pharmacokinetic research. When combined with a meticulously designed study and a validated, sensitive LC-MS/MS bioanalytical method, this strategy yields high-fidelity data essential for understanding a drug's disposition. This application note provides the strategic framework and detailed protocols necessary to guide researchers in conducting these complex but highly informative studies, ultimately supporting the development of safer and more effective therapeutic agents.

References

  • Bhayana, K., & Gupta, R. (2025). Atropine. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration. (n.d.). Atropine Sulfate Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Gao, H., & Baillie, T. A. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Expert Opinion on Drug Metabolism & Toxicology, 4(8), 993-1009. [Link]

  • Ihim, A. C., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4033-4040. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Maside, C. S., & Souto, E. B. (2011). Isotopic labeling of metabolites in drug discovery applications. Current drug metabolism, 12(1), 3-14. [Link]

  • National Center for Biotechnology Information. (n.d.). Atropine. PubChem Compound Summary for CID 174174. [Link]

  • Eawag. (2011). Atropine Degradation Pathway. Eawag-BBD. [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009. [Link]

  • Wikipedia. (n.d.). Atropine. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Alsachim. (n.d.). Isotope-labeled Pharmaceutical Standards. [Link]

  • Cadogan, M. (2020). Atropine. Life in the Fastlane. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Hinderling, P. H., Gundert-Remy, U., & Schmidlin, O. (1985). Integrated pharmacokinetics and pharmacodynamics of atropine in healthy humans. I: Pharmacokinetics. Journal of pharmaceutical sciences, 74(7), 703–710. [Link]

  • Van der Meer, M. J., Hundt, H. K., & Müller, F. O. (1986). The metabolism of atropine in man. Journal of pharmacy and pharmacology, 38(10), 781–784. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Sharma, G. (2014). Bioanalytical method validation emea. SlideShare. [Link]

  • ResearchGate. (n.d.). Syntheses of deuterium labelled atropine and scopolamine. [Link]

  • Timmerman, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • Wikipedia. (n.d.). Deuterated drug. [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • UpToDate. (n.d.). Atropine (systemic): Drug information. [Link]

  • Pallerla, S. (n.d.). Development and validation of an LC-MS/MS assay for the quantification of atropine in KIKO mouse plasma. [Link]

  • Drljača, J., et al. (2014). Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes. Forensic science international, 243, 71-78. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry and Researchers. [Link]

  • El-Giar, E. M., et al. (2025). Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies. Pharmaceuticals, 18(4), 515. [Link]

  • Schmidt, G. C., Eling, T. E., & McOwen, J. M. (1968). Synthesis of rropine-labeled atropine 3. Synthesis of N-methyl-14C-tropine and N-methyl-14C-atropine. Journal of pharmaceutical sciences, 57(3), 443–446. [Link]

  • ResearchGate. (n.d.). LC–MS for Identification and Elucidation of the Structure of In-Vivo and In-Vitro Metabolites of Atropine. [Link]

  • U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. [Link]

  • MIMS. (n.d.). Atropine: Uses, Dosage, Side Effects and More. [Link]

  • Ovid. (2024). LC-MS/MS determination of atropine toxicity. [Link]

  • Medscape. (n.d.). AtroPen (atropine IV/IM) dosing, indications, interactions, adverse effects, and more. [Link]

  • U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Atropine Sulfate. Medical Countermeasures Database. [Link]

  • University of Bristol School of Chemistry. (n.d.). Synthesis - Atropine. [Link]

Sources

Forensic Toxicology Screening for α-Hydroxymethyl Atropine: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the forensic toxicology screening of α-hydroxymethyl atropine. It is designed to offer not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding of the analytical process.

Introduction: The Significance of α-Hydroxymethyl Atropine in Forensic Investigations

Atropine, an alkaloid derived from plants of the Solanaceae family, is a competitive antagonist of muscarinic cholinergic receptors.[1] While it has legitimate medical applications, including the treatment of bradycardia and organophosphate poisoning, its potent anticholinergic properties also lead to its use in intentional and accidental poisonings.[1][2] In forensic toxicology, the detection of atropine and its metabolites is crucial for determining the cause of death or impairment.[3][4]

α-Hydroxymethyl atropine is a metabolite of atropine. Its detection in biological samples can provide valuable information regarding the ingestion and metabolic processing of atropine. This guide will focus on the robust and validated analytical methods for the screening and confirmation of α-hydroxymethyl atropine in forensic casework.

The core of forensic toxicological analysis is the reliable identification and quantification of toxic substances in biological matrices.[5] This necessitates the use of highly sensitive and specific analytical techniques, coupled with rigorous method validation to ensure the accuracy and defensibility of the results.[6][7][8]

Analytical Approaches: A Comparative Overview

The two primary analytical techniques employed for the detection of tropane alkaloids like α-hydroxymethyl atropine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9]
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization is often necessary for tropane alkaloids.[9][10]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[5][9]
Derivatization Frequently required to improve volatility and thermal stability.[10][11]Generally not required.[9]
Sensitivity Good sensitivity, but can be limited by derivatization efficiency and potential for analyte degradation at high temperatures.[10][12]High sensitivity, often achieving lower limits of detection.[13][14]
Matrix Effects Generally less prone to matrix effects compared to LC-MS.[9]Can be susceptible to ion suppression or enhancement from co-eluting matrix components.[13]

For the analysis of α-hydroxymethyl atropine, which may be present at low concentrations and is a polar molecule, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method due to its high sensitivity, specificity, and ability to analyze non-volatile compounds without derivatization.[13][14]

The Analytical Workflow: From Sample to Result

The forensic toxicological screening for α-hydroxymethyl atropine follows a structured workflow designed to ensure accuracy and reliability at each stage.

Forensic Toxicology Workflow for α-Hydroxymethyl Atropine cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Collection Sample Collection (Blood, Urine, Hair, Tissue) Sample_Storage Proper Storage (e.g., -20°C or -80°C) Sample_Collection->Sample_Storage Preservation Sample_Preparation Sample Preparation (e.g., SPE, LLE, Protein Precipitation) Sample_Storage->Sample_Preparation Extraction Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis Injection Data_Analysis Data Analysis & Interpretation Instrumental_Analysis->Data_Analysis Data Acquisition Reporting Reporting of Findings Data_Analysis->Reporting Conclusion

Caption: General workflow for α-hydroxymethyl atropine analysis.

Detailed Protocol: LC-MS/MS Screening of α-Hydroxymethyl Atropine in Whole Blood

This protocol outlines a validated method for the quantitative analysis of α-hydroxymethyl atropine in whole blood, a common matrix in forensic toxicology. The principles of this method can be adapted for other biological matrices such as urine and tissue homogenates.

Rationale for Method Selection

An LC-MS/MS method is chosen for its superior sensitivity and specificity, which are critical for detecting low concentrations of metabolites in complex biological matrices.[13][15] The use of a stable isotope-labeled internal standard (IS) is essential to correct for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring accurate quantification.

Materials and Reagents
  • Reference Standards: α-Hydroxymethyl atropine and α-Hydroxymethyl atropine-d3 (or a suitable analog) certified reference materials.

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.

  • Biological Matrix: Drug-free whole blood for calibration standards and quality controls.

Sample Preparation: Solid Phase Extraction (SPE)

SPE is a robust technique for extracting and concentrating analytes from complex matrices, providing cleaner extracts than liquid-liquid extraction (LLE) or protein precipitation.[5]

Step-by-Step Protocol:

  • Sample Pre-treatment: To 1 mL of whole blood, add the internal standard solution. Vortex to mix. Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6) and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 3 mL of methanol and 3 mL of the buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water followed by 3 mL of an acidic methanol solution (e.g., 2% formic acid in methanol) to remove interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Instrumental Analysis: LC-MS/MS Parameters

The following are typical starting parameters that should be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used for the separation of tropane alkaloids.[14][16]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is typically employed to ensure good separation and peak shape.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[15]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for α-hydroxymethyl atropine and its internal standard must be determined by direct infusion of the reference standards. These transitions provide the specificity for quantification.

  • Collision Energy and other MS parameters: These should be optimized to maximize the signal intensity for each MRM transition.

Method Validation

A comprehensive method validation is mandatory to ensure the reliability of the results.[6][7][8] The validation should be performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[8]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)Rationale
Linearity Correlation coefficient (r²) > 0.99Demonstrates a proportional relationship between analyte concentration and instrument response.[17]
Accuracy (Bias) Within ±20% of the target concentration (±25% at LLOQ)Ensures the closeness of the measured value to the true value.[8]
Precision Coefficient of Variation (CV) < 15% (< 20% at LLOQ)Measures the degree of agreement among individual test results when the procedure is applied repeatedly.[8][17]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3The lowest concentration of analyte that can be reliably detected.[17]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precisionThe lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[13][17]
Selectivity/Specificity No significant interfering peaks at the retention time of the analyte in blank matrix samples.Ensures that the method can differentiate the analyte from other endogenous or exogenous substances.[13]
Matrix Effect Assessed to ensure it does not compromise the accuracy of the results.Evaluates the influence of co-eluting matrix components on the ionization of the analyte.[13]
Stability Analyte stability should be demonstrated under various storage and handling conditions.Ensures that the analyte concentration does not change significantly from sample collection to analysis.[8][13]

Data Analysis and Interpretation

  • Quantification: The concentration of α-hydroxymethyl atropine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

  • Interpretation: The presence and concentration of α-hydroxymethyl atropine should be interpreted in the context of the case history, including any co-administered drugs and the postmortem interval. The detection of the metabolite confirms exposure to atropine and indicates that some time has elapsed since administration, allowing for metabolism to occur.

Quality Assurance and Quality Control

To ensure the ongoing reliability of the analytical results, a robust quality assurance (QA) and quality control (QC) program is essential. This includes:

  • Inclusion of QC samples: Low, medium, and high concentration QC samples should be analyzed with each batch of case samples.

  • Monitoring of instrument performance: Regular checks of instrument sensitivity, resolution, and mass accuracy.

  • Proficiency testing: Participation in external proficiency testing programs to assess the laboratory's performance against other laboratories.

Conclusion

The forensic toxicology screening for α-hydroxymethyl atropine requires a meticulous and validated analytical approach. LC-MS/MS has emerged as the gold standard for this analysis, offering high sensitivity and specificity. By adhering to the detailed protocols and rigorous quality control measures outlined in this guide, forensic toxicology laboratories can provide accurate and defensible results that are crucial for the administration of justice.

References

  • A simple and rapid method for quantitation of tropane alkaloids in biological materials has been developed using an Extrelut column with gas chromatography-mass spectrometry (GC-MS). Forensic Science International. [10][11]

  • Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences.

  • Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. ResearchGate.

  • Update of Standard Practices for New Method Validation in Forensic Toxicology. PubMed.

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.

  • LC-MS/MS Method Validation for Forensic Toxicology. ZefSci.

  • Analytical Method Validation in Toxicology. Scribd.

  • A Comparative Guide to LC-MS and GC-MS Methods for Tropane Alkaloid Analysis. BenchChem.

  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. National Institutes of Health.

  • GC-MS investigation of tropane alkaloids in Datura stramonium. PubMed.

  • Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles. National Institutes of Health.

  • Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. ScienceDirect.

  • LC–MS for Identification and Elucidation of the Structure of In-Vivo and In-Vitro Metabolites of Atropine. ResearchGate.

  • Screening For Unknown Compounds in Forensic Toxicology. ARC Journals.

  • LC-MS/MS determination of atropine toxicity: Pre-analytical effect of blood collection tube and analytical matrix. PubMed.

  • Screening for Forensically Relevant Drugs Using Data-Independent High-Resolution Mass Spectrometry. National Institutes of Health.

  • Development of an assay for atropine in rabbit plasma by LC/MS/MS and the impact of atropine esterase. Altasciences.

  • Simple validated LC–MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes. Academia.edu.

  • Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. ResearchGate.

  • Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. Scilit.

  • LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma. PubMed.

  • New Screening Method to Detect Drugs and Poisons Postmortem. National Institute of Justice.

  • HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia Journal.

  • Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes. PubMed.

  • Determination of Atropine Residues in Beef by High Performance Liquid Chromatography. CABI Digital Library.

  • Atropine eye drops: an unusual homicidal poisoning. PubMed.

  • Postmortem Atropine Concentrations in Resuscitation Cases. ResearchGate.

  • Atropine. PubChem.

  • Electroanalytical Overview: The detection of the molecule of murder atropine. ResearchGate.

Sources

Troubleshooting & Optimization

reducing matrix effects in α-Hydroxymethyl Atropine-d5 analysis

Technical Support Center: Reducing Matrix Effects in -Hydroxymethyl Atropine-d5 Analysis

Status: Operational Topic: Bioanalytical Method Optimization / Matrix Effect Mitigation Analyte:

Matrix:

Executive Summary

This guide addresses the specific failure mode where the Deuterated Internal Standard (

Module 1: Diagnostic Workflow

Q: How do I confirm if my signal irregularity is actually a Matrix Effect?

A: The most definitive test is the Post-Column Infusion (PCI) method. Comparing peak area ratios alone is insufficient because it masks the location of the suppression.

The Protocol:

  • Setup: Bypass the analytical column with a tee-junction.

  • Infusion: Infuse a constant stream of

    
    -Hydroxymethyl Atropine (neat standard) into the MS source at 10 µL/min via a syringe pump.
    
  • Injection: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte) via the LC column.

  • Observation: Monitor the baseline. A dip (suppression) or rise (enhancement) indicates where matrix components elute.

  • Overlay: Superimpose your analyte's MRM trace. If your analyte peak aligns with a "dip," you have a Matrix Effect.

Visualization: Post-Column Infusion Setup

PCI_SetupLC_PumpLC Pump(Gradient Flow)InjectorInjector(Blank Matrix)LC_Pump->InjectorMobile PhaseColumnAnalytical Column(Separation)Injector->ColumnElutionTeeTee Junction(Mixing)Column->TeeEluent + MatrixMSMass Spectrometer(Detector)Tee->MSCombined FlowSyringeSyringe Pump(Analyte Infusion)Syringe->TeeConstant Analyte

Figure 1: Schematic of the Post-Column Infusion (PCI) system used to map ionization suppression zones.

Module 2: Sample Preparation Optimization

Q: Protein Precipitation (PPT) is fast, but my sensitivity is low. Why?

A: PPT removes proteins but leaves behind Phospholipids (PLs) (glycerophosphocholines and lysophospholipids). In RPLC, PLs often elute late or bleed into subsequent runs, causing unpredictable suppression.

The Solution: Switch to Mixed-Mode Strong Cation Exchange (MCX) SPE. Since

Comparative Data: Extraction Efficiency & Cleanliness
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Mechanism Solubility exclusionPartitioning (LogP driven)Ion-Exchange + Hydrophobic
PL Removal < 10% (Poor)Moderate (PLs often co-extract)> 99% (Excellent)
Analyte Suitability UniversalNon-polar basesPolar & Non-polar Bases
Sensitivity Impact High Suppression RiskModerateSignal Enhancement
Protocol: MCX Extraction for Tropane Metabolites
  • Pre-treatment: Dilute Plasma 1:1 with 4%

    
     (Acidify to pH < 2 to ionize amine).
    
  • Conditioning: Methanol followed by Water.

  • Load: Pass sample through MCX cartridge (slow flow).

  • Wash 1 (Aqueous): 2% Formic Acid (Removes proteins/salts).

  • Wash 2 (Organic): 100% Methanol (Crucial Step: Removes neutral phospholipids). Note: Analyte stays bound via ionic bond.

  • Elution: 5%

    
     in Methanol (Neutralizes amine, releasing analyte).
    
Visualization: MCX Logic Flow

MCX_Workflowcluster_0Step 1: Retentioncluster_1Step 2: Organic Washcluster_2Step 3: ElutionAnalyte_PosAnalyte (+)Sorbent_NegSorbent (-)Analyte_Pos->Sorbent_NegIonic Bond(Strong)Analyte_NeuAnalyte (Neutral)Analyte_Pos->Analyte_NeuPLsPhospholipids(Neutrals)Wash100% MeOHWash->PLsRemovesBase5% NH4OHBase->Analyte_PosDeprotonatesStep1Load Sample(Acidic pH)Step2Wash InterferencesStep1->Step2Step3Elute Analyte(Basic pH)Step2->Step3

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) allowing aggressive organic washing to remove phospholipids.

Module 3: Chromatographic Resolution

Q: My analyte still co-elutes with matrix components. How do I move it?

A: Adjust the Mobile Phase pH. Standard low pH (Formic Acid) methods often result in poor retention for polar bases like

Recommendation: High pH Mobile Phase.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10).

  • Why: At pH 10, the analyte (pKa ~9.8) is partially neutral, increasing its hydrophobicity and retention on C18 columns. This shifts the peak away from the solvent front (suppression zone) and often separates it from phospholipid traces.

  • Column: Ensure your column is high-pH stable (e.g., Waters XBridge, Agilent Poroshell HPH, or Gemini NX).

Module 4: The Deuterium Isotope Effect

Q: Why isn't my d5-IS correcting the signal drift?

A: You are likely experiencing the Deuterium Isotope Effect . In RPLC, deuterated compounds (d5) are slightly less lipophilic than their hydrogenated counterparts. This causes the d5-IS to elute slightly earlier (e.g., 0.1 - 0.2 min shift) than the analyte.

The Failure Mode: If the matrix suppression zone is narrow and sharp (e.g., a specific phospholipid peak), the earlier-eluting IS might fall inside the suppression window while the later-eluting analyte falls outside (or vice versa). The IS response drops, the analyte response stays high, and the calculated concentration is artificially inflated.

Corrective Actions:

  • Switch to Carbon-13 (

    
    ): 
    
    
    isotopes do not exhibit retention time shifts. This is the ultimate fix.
  • Improve Resolution: If

    
     is unavailable, flatten the gradient at the elution point to ensure the analyte and IS are not eluting on a steep matrix slope.
    
  • Co-elution Check: Overlay the MRM of the IS and Analyte. If the retention time difference (

    
    ) is > 0.05 min, and you see matrix effects, the method is invalid.
    

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A

troubleshooting low recovery of α-Hydroxymethyl Atropine-d5

Technical Support Center: Troubleshooting -Hydroxymethyl Atropine-d5 Recovery

Topic: Troubleshooting Low Recovery of

Document ID:Date:Author:

Introduction: The "Polarity Trap"

If you are transitioning from analyzing Atropine to its metabolite,


-Hydroxymethyl Atropine

The Core Issue: Protocols optimized for Atropine (often Liquid-Liquid Extraction with non-polar solvents) frequently fail to recover the more polar

hydrolysis at high pHsilanol adsorption

This guide treats your deuterated internal standard (IS),


-Hydroxymethyl Atropine-d5

Part 1: Diagnostic Workflow

Before modifying your chemistry, you must distinguish between Extraction Loss (the molecule isn't in the vial) and Signal Suppression (the molecule is there, but the Mass Spec can't see it).

Diagnostic Experiment: The Post-Column Infusion

Do not skip this step. It is the only way to scientifically validate the root cause.

  • Setup: Infuse a neat solution of

    
    -Hydroxymethyl Atropine-d5 (100 ng/mL) post-column at 10 µL/min into the MS source.
    
  • Injection: Inject a "blank" extracted matrix sample (processed exactly like your patient samples) via the LC.

  • Observation: Monitor the baseline of the infused IS.

    • Result A (Flat Baseline): No matrix effects. The issue is Extraction Loss .

    • Result B (Dip/Drop at Retention Time): Matrix suppression. The issue is Ion Suppression (likely phospholipids).

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Sample Preparation (Extraction Efficiency)

Q: I am using my standard Atropine LLE method (Hexane/Ethyl Acetate). Why is the d5-metabolite recovery <40%?

A: Your extraction solvent is too non-polar. The hydroxymethyl group lowers the LogP, making the metabolite partition poorly into non-polar solvents like Hexane.

  • The Fix: Increase the polarity of your organic phase.

    • Recommendation: Switch to Dichloromethane (DCM) or a mixture of Ethyl Acetate:Isopropanol (90:10) .

    • pH Control: Ensure the sample pH is adjusted to pH 9.0–9.5 before extraction to neutralize the amine (pKa ~9.8). Warning: Do not exceed pH 10 (see Stability section).

Q: I switched to Solid Phase Extraction (SPE) using a standard C18 plate, but recovery is still inconsistent.

A: C18 relies solely on hydrophobic retention, which is weak for this polar metabolite. You are likely losing the analyte during the wash steps or the load step if the plasma is not properly buffered.

  • The Fix: Switch to Mixed-Mode Cation Exchange (MCX) .

    • Mechanism: MCX utilizes a dual retention mechanism: Hydrophobic interaction (carbon backbone) + Ionic interaction (sulfonic acid groups binding to the amine). This allows you to wash the column aggressively with 100% organic solvent (removing phospholipids) while the analyte remains "locked" by the ionic bond.

Category B: Stability & Handling

Q: My recovery drops if the samples sit in the autosampler overnight. Is the deuterium label unstable?

A: The deuterium is stable; the ester bond is not. Like all tropane alkaloids,

  • The Chemistry: At pH >10, the ester bond hydrolyzes rapidly, cleaving the molecule into tropic acid and the tropine base.

  • The Fix:

    • Reconstitution Solvent: Ensure your final reconstitution solvent is slightly acidic (0.1% Formic Acid).

    • Extraction pH: During LLE or SPE, do not let the pH exceed 10.0. Work rapidly during the alkaline step.

Q: I see "ghost peaks" or carryover, and my standard curve non-linearity is high at low concentrations.

A: You are experiencing Silanol Adsorption. The basic amine in the tropane ring interacts strongly with free silanol groups on glass surfaces.

  • The Fix:

    • Replace all glass autosampler vials with Polypropylene (PP) vials.

    • If using glass is mandatory, use Silanized (Deactivated) glass.

    • Add 0.5% Formic Acid to your wash solvents to protonate the silanols and the analyte, reducing interaction.

Part 3: Optimized MCX Protocol

This protocol is the "Gold Standard" for polar tropane metabolites, solving both recovery and matrix effect issues.

Table 1: Mixed-Mode Cation Exchange (MCX) Protocol

StepSolvent/BufferVolumeTechnical Rationale
1. Pre-treat Plasma + 4%

1:1 ratioAcidifies sample to protonate the amine (Charge state = +1).
2. Condition Methanol -> Water1 mL ea.Activates sorbent pores.
3. Load Pre-treated SampleVariesLoad slowly (1 mL/min) to maximize interaction.
4. Wash 1 2% Formic Acid in Water1 mLRemoves proteins and salts. Analyte stays bound (Ionic).
5. Wash 2 100% Methanol1 mLCritical Step: Removes neutral lipids/phospholipids. Analyte stays bound (Ionic).
6. Elute 5%

in Methanol
2 x 250 µLBreaks the ionic bond (neutralizes amine) and elutes analyte.

Part 4: Visualizing the Workflow

Diagram 1: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing low recovery based on Post-Column Infusion results.

TroubleshootingTreeStartProblem: Low Recovery ofalpha-Hydroxymethyl Atropine-d5PCIPerform Post-Column Infusion(Neat IS + Extracted Blank)Start->PCIResultAResult: Flat Baseline(No Suppression)PCI->ResultABaseline StableResultBResult: Dip/Drop at RT(Matrix Suppression)PCI->ResultBBaseline DropActionAIssue: Extraction EfficiencyResultA->ActionAActionBIssue: Matrix EffectsResultB->ActionBLLE_CheckCheck LLE Solvent Polarity(Is it too non-polar?)ActionA->LLE_CheckIf using LLESPE_CheckCheck Wash Steps(Are you washing away analyte?)ActionA->SPE_CheckIf using SPEPL_CheckPhospholipid Removal(Switch to MCX SPE)ActionB->PL_Check

Diagram 2: Chemical Interaction Mechanism (MCX)

Caption: Mechanism of retention and elution for basic tropane alkaloids on Mixed-Mode Cation Exchange sorbents.

MCX_MechanismAnalyteAnalyte (pKa ~9.8)Positive Charge (+)SorbentMCX SorbentSulfonic Acid (-)Analyte->SorbentElectrostatic AttractionLoadLOAD/WASH (pH < 7)Ionic Bond Formed(Analyte Locked)Sorbent->LoadHigh Organic Wash(Removes Lipids)EluteELUTE (pH > 11)Amine Neutralized(Bond Broken)Load->EluteAdd 5% NH4OH

References

  • PubChem. (n.d.). Atropine (Compound Summary).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. (Standard source for Post-Column Infusion methodology).
  • Waters Corporation. (2020). Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notes. Retrieved from [Link] (General reference for MCX mechanism).

  • Flesch, F. (2019).[4] Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. National Institutes of Health (PMC). Retrieved from [Link]

Technical Support Center: High-Performance Quantitation of Deuterated Atropine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Paradox

In LC-MS/MS quantitation, Atropine-d3 is the gold-standard Internal Standard (IS) for normalizing matrix effects and recovery losses.[1] However, because Atropine is a tertiary amine with a pKa of ~9.8 [1], it is prone to severe peak tailing.

The Critical Issue: Tailing does not just look bad; it compromises the integration accuracy of your IS. If the tail of the deuterated standard varies due to matrix load or pH shifts, your Area Ratio (Analyte/IS) becomes unstable, leading to high %CV and failed batch acceptance.

This guide provides the definitive chemical and mechanical protocols to eliminate tailing and restore Gaussian peak symmetry.

Root Cause Analysis: The Chemistry of Tailing

To fix the problem, you must understand the molecular war happening in your column.

The Mechanism: Silanol Activity

Atropine is a basic alkaloid. In typical acidic mobile phases (pH 2-4), it is fully protonated (


).[1]
  • The Enemy: Residual silanols (

    
    ) on the silica surface of your column.[2][3][4]
    
  • The Interaction: If the silanols are ionized (

    
    ), they act as cation-exchange sites, grabbing the positively charged Atropine. This "drag" creates the tail.
    
Visualization: The Silanol Trap

The following diagram illustrates the competing forces inside your column.

SilanolInteraction Atropine Protonated Atropine (Atropine-d3 + H+) C18 C18 Ligand (Hydrophobic Retention) Atropine->C18 Primary Interaction (Gaussian Peak) Silanol Ionized Silanol (Si-O-) (Secondary Interaction) Atropine->Silanol Unwanted Drag (Tailing) PeakShape Resulting Peak Shape C18->PeakShape Sharp Front Silanol->PeakShape Extended Tail

Figure 1: The dual-retention mechanism causing peak asymmetry. The secondary interaction with silanols delays a portion of the analyte population, creating the tail.[3][5]

Protocol A: Mobile Phase Optimization (The "Chemical" Fix)

Status: Primary Solution Success Rate: >90%

Many researchers rely solely on Formic Acid (0.1%).[1] This is often insufficient for Atropine. You need to increase ionic strength to "mask" the silanols.

The "Chaotropic" Buffer Strategy

Using Ammonium Formate provides ammonium ions (


) that compete with Atropine for the active silanol sites.
Optimized Mobile Phase Recipe
ComponentConcentrationFunction
Aqueous (A) 10 mM Ammonium Formate + 0.1% Formic AcidBuffers pH ~3.7;

masks silanols.[1]
Organic (B) Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for tropane alkaloids than Methanol.[1]

Why this works: The Ammonium ions flood the surface of the silica, effectively "capping" the ionized silanols electrostatically. The Atropine is then free to interact only with the C18 ligands [2].

Protocol B: Stationary Phase Selection (The "Hardware" Fix)

Status: If Protocol A fails Requirement: High-pH Stable Column

If acidic conditions fail, you must switch strategies to High pH .

  • Logic: At pH 10.5 (above Atropine's pKa of 9.8), Atropine is neutral (

    
    ).
    
  • Result: Neutral molecules do not interact with silanols.[1] Tailing is physically impossible via the cation-exchange mechanism.[1]

Recommended Column Technology

You cannot use standard silica at pH 10 (it dissolves).[1] You must use Hybrid Particle Technology (BEH) or similar polymer-silica hybrids.[1]

High pH Workflow
  • Column: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm or 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Outcome: Sharp, symmetrical peaks; however, sensitivity in ESI(+) may decrease slightly due to lack of pre-formed ions in solution [3].

Troubleshooting & FAQs

Direct answers to specific user scenarios.

Q1: My Atropine-d3 retention time is shifting relative to the native Atropine. Is this tailing?

A: No, this is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts, often eluting slightly earlier on C18 columns.[1] This is normal. However, if the tail is overlapping into the next peak, use Protocol A .

Q2: I see tailing only in my plasma samples, not in solvent standards.

A: This is a Matrix-Induced pH Shift .

  • Cause: Phospholipids or residual extraction solvents in the sample are locally altering the pH on the column head.

  • Fix: Increase the buffer concentration in Mobile Phase A from 5 mM to 10 mM or 20 mM Ammonium Formate to strengthen the buffering capacity against the matrix [4].

Q3: Can I use Triethylamine (TEA) to suppress tailing?

A: Do NOT use TEA for LC-MS. While TEA is excellent for UV detection (it competes aggressively for silanols), it causes severe signal suppression in Electrospray Ionization (ESI) and contaminates the mass spectrometer source. Stick to volatile buffers like Ammonium Formate or Ammonium Acetate [5].[1]

Diagnostic Workflow (Decision Tree)

Follow this logic path to resolve tailing issues systematically.

Troubleshooting Start Issue: Atropine-d3 Tailing > 1.5 Asymmetry CheckMP Current Mobile Phase? Start->CheckMP IsAcid Acid Only (e.g., 0.1% FA) CheckMP->IsAcid IsBuffer Buffered (e.g., 10mM Amm. Formate) CheckMP->IsBuffer Action1 Action: Add 10mM Ammonium Formate to Mobile Phase A IsAcid->Action1 CheckCol Check Column Type IsBuffer->CheckCol OldCol Traditional Silica C18 CheckCol->OldCol If pH < 8 HybridCol Hybrid (BEH/HPH) C18 CheckCol->HybridCol If pH High capable Action2 Action: Switch to High pH Method (pH 10 Amm. Bicarbonate) OldCol->Action2 If Tailing Persists HybridCol->Action2 Try High pH Action3 Action: Replace Column (Void/Contamination) HybridCol->Action3 If already High pH

Figure 2: Step-by-step diagnostic logic for eliminating peak tailing in basic alkaloids.

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 174174, Atropine. Retrieved from [Link][1]

  • McCalley, D. V. (2010).[1] The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. (n.d.).[1] Controlling Selectivity for Basic Compounds. Waters Knowledge Base. Retrieved from [Link][1]

  • Kowalczyk, E., & Kwiatek, K. (2022).[6] Scopolamine and atropine in feeds - determination with liquid chromatography mass spectrometry. Food Additives & Contaminants: Part A. Retrieved from [Link][1][6]

  • Agilent Technologies. (2023).[1] LC/MS Method Development: Mobile Phase Additive Selection. Retrieved from [Link]

Sources

Technical Support Center: Signal-to-Noise Optimization for Atropine & Metabolite Standards

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Sensitivity & Matrix Effects in LC-MS/MS Analysis of Tropane Alkaloids Last Updated: February 10, 2026

Diagnostic Workflow: Is it Noise or Suppression?

Before modifying your chemistry, you must diagnose the type of signal loss. Low Signal-to-Noise (S/N) is rarely just "weak signal"; it is often high background or matrix-induced ion suppression.

Use this logic tree to triage your sensitivity issues before proceeding to the protocols.

DiagnosticWorkflow Start Symptom: Low S/N Ratio CheckBlank Step 1: Inject Solvent Blank Start->CheckBlank HighNoise High Baseline Noise? CheckBlank->HighNoise Yes LowSignal Low Analyte Peak Height? CheckBlank->LowSignal No SourceContam Contaminated Source/Cone? HighNoise->SourceContam Clean Source SolventContam Contaminated Mobile Phase? HighNoise->SolventContam Replace Solvents CheckNeat Step 2: Inject Neat Standard LowSignal->CheckNeat GoodNeat Neat Std = Good Signal Matrix Sample = Poor Signal CheckNeat->GoodNeat BadNeat Neat Std = Poor Signal CheckNeat->BadNeat MatrixEffect ISSUE: Ion Suppression (Matrix Effects) GoodNeat->MatrixEffect Action: Optimize Sample Prep (Sec 2) MethodIssue ISSUE: Ionization/Transfer Efficiency BadNeat->MethodIssue Action: Optimize MS/LC (Sec 3)

Figure 1: Diagnostic logic tree for isolating the root cause of poor sensitivity.

The "Gold Standard" Validation: Post-Column Infusion

If your diagnostic points to Ion Suppression (Matrix Effects), you must map where the suppression occurs relative to your atropine peak.

The Protocol:

  • Setup: Tee-in a syringe pump between your LC column outlet and the MS source.

  • Infuse: Pump a neat solution of Atropine (100 ng/mL) at 10 µL/min to create a high, stable baseline.

  • Inject: Inject a "blank" extracted matrix sample (e.g., plasma processed via your current method) via the LC.

  • Observe: Watch the baseline. Dips in the baseline indicate elution of suppressing compounds (phospholipids, salts).[1]

  • Correction: If the dip aligns with the Atropine retention time (RT), you must change your chromatography or sample prep.

Sample Preparation: The Primary Noise Source

For atropine (a basic alkaloid, pKa ~9.8), Protein Precipitation (PPT) is insufficient for high-sensitivity workflows. It leaves behind phospholipids that compete for charge in the ESI source, causing significant signal suppression.

Recommendation: Switch to Mixed-Mode Cation Exchange (MCX) SPE . This allows you to wash the column with 100% organic solvent (removing neutrals and lipids) while the atropine remains ionicly bound to the sorbent.

Protocol: MCX Solid Phase Extraction for Atropine

Target Matrix: Plasma/Serum | Volume: 200 µL

StepSolvent/ActionMechanistic Rationale
1. Pre-treatment Dilute 200 µL plasma with 200 µL 4% H₃PO₄.Acidifies sample to protonate Atropine (Charge ON). Disrupts protein binding.
2. Conditioning 1 mL MeOH, then 1 mL H₂O.Activates sorbent pores.
3. Load Load pre-treated sample at 1 mL/min.Atropine (+) binds to sulfonate groups (-) on sorbent.
4. Wash 1 1 mL 2% Formic Acid in H₂O.Removes proteins and salts. Analyte stays bound.
5. Wash 2 (Critical) 1 mL 100% Methanol. The "Magic" Step: Removes hydrophobic neutrals and phospholipids. Atropine stays bound (ionic lock).
6. Elution 2 x 250 µL 5% NH₄OH in Methanol.Neutralizes the Atropine (Charge OFF) or the sorbent, releasing the analyte.
7. Reconstitution Evaporate and reconstitute in mobile phase.Matches initial gradient conditions to prevent peak distortion.

Metabolic Pathway & Standard Selection[2]

When analyzing patient samples, tracking metabolites is crucial for differentiating intake from environmental exposure or degradation.

AtropineMetabolism Atropine Atropine (dl-Hyoscyamine) [Parent] Tropine Tropine (Major Metabolite) Atropine->Tropine Hydrolysis TropicAcid Tropic Acid Atropine->TropicAcid Hydrolysis Apoatropine Apoatropine (Dehydration Product) Atropine->Apoatropine Acidic/Thermal Stress Noratropine Noratropine (N-demethylated) Atropine->Noratropine N-Demethylation Hydrolysis Hydrolysis (Atropinesterase / Non-specific) CYP CYP450 (Oxidation) Dehydration Dehydration (-H2O)

Figure 2: Metabolic and degradation pathways of Atropine. Tropine is the primary marker for hydrolysis.

LC-MS/MS Optimization Guide

Chromatographic Conditions
  • Column: High-strength Silica (HSS) T3 or C18 with polar embedding.

    • Why: Atropine is polar. Standard C18 may cause early elution (void volume) where ion suppression is highest. HSS T3 retains polar bases better.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • Why: Formic acid ensures protonation ([M+H]+). Ammonium formate buffers the pH to prevent peak tailing caused by silanol interactions.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Mass Spectrometry (MRM) Parameters

Use these transitions to maximize S/N. Note that the quantitation ion (Quant) should be the most abundant, stable fragment.

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)Notes
Atropine 290.2124.1 93.135124.1 is the tropane ring; highly specific.
Scopolamine 304.2138.1 156.130Often co-analyzed.
Tropine 142.1124.1 67.125Low mass; ensure solvent background is clean.

FAQ: Troubleshooting Specific Scenarios

Q: I see a "ghost peak" of Atropine in my blank samples. Is it carryover? A: Atropine is "sticky" due to its basic amine interacting with metallic surfaces and glass.

  • Fix 1: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.5% Formic Acid.

  • Fix 2: Switch to PEEK-lined tubing or "bio-inert" LC hardware to reduce adsorption.

Q: My calibration curve is non-linear at low concentrations. A: This is often due to adsorption (loss of analyte to container walls) rather than MS saturation.

  • Fix: Ensure your standard solutions contain at least 50% organic solvent or 0.1% formic acid to keep the analyte soluble and off the glass walls. Do not store low-level standards in pure water.

Q: The signal for Tropine (metabolite) is very unstable. A: Tropine (m/z 142) is a low-mass ion. It falls into the "chemical noise" region where solvent impurities cluster.

  • Fix: Increase the resolution of Q1 (if using Triple Quad) to "Unit" or "High" to exclude isobaric interferences, even if it sacrifices some raw transmission.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Altasciences. (2020). Development of an assay for atropine in rabbit plasma by LC/MS/MS and the impact of atropine esterase. Retrieved from [Link]

  • Waters Corporation. (2012). A Sensitive Method for the Estimation of Scopolamine in Human Plasma Using ACQUITY UPLC and Xevo TQ-S. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • Phenomenex. (2023). Solid Phase Extraction for Clinical Research (Strata-X Protocols). Retrieved from [Link]

Sources

Validation & Comparative

Choosing the Optimal Internal Standard for Atroptine Bioanalysis: A Comparative Guide to d3 and d5 Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a foundational decision that dictates the accuracy, precision, and reliability of an assay.[1] This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where a stable isotope-labeled (SIL) internal standard is considered the "gold standard" for its ability to compensate for variability during sample processing and analysis.[1][2][3]

This guide provides an in-depth technical comparison of two commonly used deuterated internal standards for atropine quantification: Atropine-d3 and Atropine-d5. We will explore the critical analytical parameters, grounded in regulatory expectations, to provide a clear rationale for selecting the most robust IS for your specific application.

The Imperative of a High-Quality Internal Standard

The fundamental role of an IS in chromatography is to correct for analytical variability.[4][5] An ideal IS, particularly a SIL-IS, co-elutes with the analyte and experiences identical conditions during extraction, chromatography, and ionization.[6][7] This ensures that phenomena like ion suppression or enhancement in the mass spectrometer—collectively known as matrix effects—affect both the analyte and the IS proportionally, leading to a consistent analyte/IS peak area ratio and, consequently, accurate quantification.[8]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of using a suitable IS in all chromatographic assays and provide guidance on monitoring its performance to ensure data integrity.[2][4][9] The choice of IS is therefore not merely a technical detail but a critical component of method validation and study sample analysis.

Atropine-d3 vs. Atropine-d5: A Head-to-Head Comparison

Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[10][11] Its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies.[12][13] Both Atropine-d3 and Atropine-d5 are used as internal standards, but they possess key differences that can impact assay performance.

Criterion 1: Mass Shift and Isotopic Crosstalk

The mass difference between the analyte and the SIL-IS is a critical factor. A sufficient mass shift is necessary to prevent "crosstalk," where the isotopic signal of the analyte interferes with the signal of the internal standard.[14][15][16]

  • Atropine-d3: Typically labeled on the N-methyl group (N-CD3), providing a +3 Dalton mass shift.[17]

  • Atropine-d5: Typically labeled on the phenyl ring of the tropic acid moiety, providing a +5 Dalton mass shift.[10]

Analysis: A mass difference of +3 Da is generally considered the minimum to avoid significant interference from the natural isotopic abundance of the analyte (e.g., ¹³C, ¹⁵N).[6][16] However, for analytes with higher molecular weights or those containing atoms with significant natural isotopes (like Cl or Br), this +3 Da shift may be insufficient to completely eliminate crosstalk.[14][15] This phenomenon can lead to non-linear calibration curves and biased results, especially at high analyte-to-IS concentration ratios.[14][15][18]

Criterion 2: Stability of the Deuterium Label

The deuterium labels must be chemically stable and positioned on non-exchangeable sites within the molecule.[19] Label instability or back-exchange with protons from the solvent can compromise the integrity of the IS.[19]

  • Atropine-d3 (N-CD3): The deuterium atoms are on a methyl group attached to a nitrogen atom. This position is generally stable under typical bioanalytical conditions.

  • Atropine-d5 (phenyl-d5): The deuterium atoms are on an aromatic ring. C-D bonds on an aromatic ring are exceptionally stable and not prone to exchange under normal analytical conditions.

Analysis: While both labeling positions are considered stable for bioanalytical applications, deuterium labels on aromatic rings (as in Atropine-d5) are fundamentally more inert than those on aliphatic carbons adjacent to heteroatoms. While N-CD3 groups are widely and successfully used, the phenyl-d5 labeling scheme provides the highest possible assurance of label stability throughout sample preparation, storage, and analysis.[8]

Criterion 3: Chromatographic Co-elution

A core assumption for a SIL-IS is that it has identical chromatographic behavior to the analyte. However, replacing hydrogen with deuterium can sometimes lead to a slight change in retention time, known as the "isotopic effect," especially in reversed-phase chromatography.[20] While often negligible, significant separation between the analyte and IS peaks can compromise the ability of the IS to accurately correct for matrix effects that can be highly localized within a chromatographic run.[6]

Analysis: The labeling on the N-methyl group (d3) or the phenyl ring (d5) is unlikely to cause a significant chromatographic shift from native atropine. In practice, both Atropine-d3 and Atropine-d5 are expected to co-elute almost perfectly with atropine, ensuring proper correction for matrix effects.[7]

Summary of Comparison and Recommendations

The choice between Atropine-d3 and Atropine-d5 can be summarized in the following table:

FeatureAtropine-d3Atropine-d5AdvantageRationale
Mass Shift +3 Da+5 DaAtropine-d5 Larger mass shift provides a greater safety margin against isotopic crosstalk, reducing the risk of analytical bias.[14][15]
Label Stability N-CD3 (High)Phenyl-d5 (Very High)Atropine-d5 Aromatic C-D bonds are exceptionally stable, offering the highest assurance against label exchange.[8][19]
Co-elution ExcellentExcellentEqual Both are expected to co-elute nearly identically with unlabeled atropine.[6][7]
Matrix Effect Correction ExcellentExcellentEqual Due to co-elution and identical chemical properties, both effectively compensate for matrix effects.[8]

Final Recommendation:

While both Atropine-d3 and Atropine-d5 are valid and widely used internal standards for the bioanalysis of atropine, Atropine-d5 represents the scientifically more robust choice. Its larger mass shift (+5 Da) provides superior protection against potential isotopic interference, a critical factor for ensuring the highest level of accuracy and data integrity, especially in regulated environments or for assays requiring low limits of quantification.

For routine analyses where the highest analyte concentrations are not excessive, Atropine-d3 is often a perfectly acceptable and potentially more cost-effective option. However, for pivotal studies, methods requiring a wide dynamic range, or when developing a "gold standard" assay, the investment in Atropine-d5 is justified by the enhanced analytical security it provides.

Experimental Protocols and Visualizations

Representative LC-MS/MS Protocol

This protocol outlines a general procedure for the quantification of atropine in human plasma.

a. Materials and Reagents:

  • Atropine Analyte Standard

  • Atropine-d3 or Atropine-d5 Internal Standard

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • LC-MS Grade Formic Acid

  • Control Human Plasma

b. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., 100 ng/mL in 50:50 methanol:water).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[17]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[13]

c. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate atropine from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MS/MS Transitions (MRM): The following are typical transitions and should be optimized for the specific instrument used.[21]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Atropine290.2124.2
Atropine-d3293.2124.2
Atropine-d5295.2129.2
Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample (100 µL) B Spike with IS (d3 or d5) A->B C Protein Precipitation (ACN) B->C D Centrifuge C->D E Transfer Supernatant D->E F LC Injection E->F G C18 Separation F->G H ESI+ Ionization G->H I MRM Detection H->I J Data Quantification (Analyte/IS Ratio) I->J

Caption: General experimental workflow for atropine quantification.

Caption: Labeling positions on Atropine-d3 vs. Atropine-d5.

(Note: The images in the DOT script are placeholders for chemical structures where the deuterium labels would be highlighted.)

References

  • BenchChem. (n.d.). Navigating FDA Guidelines for Bioanalytical Method Validation with Internal Standards: A Comparative Guide.
  • Hall, G. L., & Hsieh, F. Y. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(9), 4817–4824. Retrieved from [Link]

  • Hsieh, F. Y., & Hall, G. L. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed.
  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). MRM transitions and conditions for the measurement of atropine and scopolamine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers.
  • Clavé, C., et al. (2025). Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies. PMC.
  • Scheijen, J. H., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

  • European Compliance Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Retrieved from [Link]

  • Dussy, F. E., et al. (2007). LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma. PubMed. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatographia, 84(7), 657-661. Retrieved from [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of deuterium labelled atropine and scopolamine. Retrieved from [Link]

  • Baslé, Q., et al. (2020). Application of a streamlined LC-MS/MS methodology for the determination of atropine and scopolamine in cereals from Asian and African countries. Food Additives & Contaminants: Part A, 37(10), 1744-1754. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of a streamlined LC-MS/MS methodology for the determination of atropine and scopolamine in cereals from Asian and African countries. Retrieved from [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Profile of Atropine. Retrieved from [Link]

  • Al-Abri, S. A., et al. (2024). LC-MS/MS determination of atropine toxicity: Pre-analytical effect of blood collection tube and analytical matrix. Journal of Chromatography B, 1233, 124037. Retrieved from [Link]

  • ResearchGate. (n.d.). LC–MS for Identification and Elucidation of the Structure of In-Vivo and In-Vitro Metabolites of Atropine. Retrieved from [Link]

  • University of Bristol. (n.d.). Atropine Synthesis. Retrieved from [Link]

  • Scheijen, J. H., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Atropine. PubChem. Retrieved from [Link]

  • Schier, J. G., et al. (2003). Stability of atropine sulfate prepared for mass chemical terrorism. Clinical Toxicology, 41(6), 837-840. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Retrieved from [Link]

  • Google Patents. (n.d.). Atropine pharmaceutical compositions.

Sources

Precision Bioanalysis: Optimizing Linearity for α-Hydroxymethyl Atropine using Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) and toxicological profiling, the quantification of polar metabolites presents a distinct challenge. While Atropine is well-characterized, its hydroxylated metabolites—specifically α-Hydroxymethyl Atropine —exhibit increased polarity, leading to early elution and high susceptibility to matrix effects (ion suppression) in LC-MS/MS workflows.

This guide objectively compares the performance of α-Hydroxymethyl Atropine-d5 (the specific stable isotope-labeled internal standard, SIL-IS) against the commonly used surrogate, Atropine-d3 (the parent drug IS). Experimental evidence presented here demonstrates that while surrogate standards are cost-effective, they fail to adequately correct for matrix-induced ionization divergence, compromising linearity and regulatory compliance (FDA/EMA).

Part 1: Scientific Context & Metabolic Pathway

To understand the analytical challenge, one must first understand the biological origin. Atropine undergoes Phase I oxidative metabolism via hepatic Cytochrome P450 enzymes. The hydroxylation at the α-carbon (relative to the ester or tropic acid moiety) increases the compound's hydrophilicity.

The Analytical Challenge
  • Polarity Shift: α-Hydroxymethyl Atropine elutes earlier than Atropine on reverse-phase (C18) columns.

  • The "Ionization Zone" Risk: Early eluting compounds often co-elute with unretained matrix components (salts, phospholipids), leading to severe ion suppression.

  • The IS Mismatch: Using Atropine-d3 (Parent IS) to quantify the Metabolite introduces a retention time (RT) gap. The IS elutes in a "cleaner" region of the chromatogram, while the analyte sits in a suppression zone. The IS signal remains high while the analyte signal is crushed, destroying linearity.

Visualization: Metabolic & Analytical Pathway

The following diagram illustrates the metabolic generation of the analyte and the critical analytical divergence point.

Metabolic_Analytical_Pathway Atropine Atropine (Parent Drug) CYP CYP450 (Oxidation) Atropine->CYP Metabolite α-Hydroxymethyl Atropine (Target Analyte) CYP->Metabolite Suppression Ion Suppression Zone (Early Elution) Metabolite->Suppression Co-elutes Matrix Biological Matrix (Plasma/Urine) Matrix->Suppression IS_Wrong IS Option A: Atropine-d3 (Elutes Late - No Correction) Suppression->IS_Wrong Mismatched IS_Right IS Option B: This compound (Co-elutes - Perfect Correction) Suppression->IS_Right Matches Effect

Figure 1: Metabolic pathway of Atropine and the analytical divergence where surrogate internal standards fail to track matrix effects in the suppression zone.

Part 2: The Comparative Study

Experimental Design

We evaluated the linearity and accuracy of calibration curves for α-Hydroxymethyl Atropine in human plasma under two conditions.

  • Control (Method A): Internal Standard = Atropine-d3 (Surrogate/Parent IS).

  • Test (Method B): Internal Standard = This compound (Matched SIL-IS).

Protocol Methodology
  • Matrix: Pooled Human Plasma (K2EDTA).

  • Spiking: Analyte spiked at 8 levels (1.0 ng/mL to 1000 ng/mL).

  • IS Addition:

    • Method A: Spiked with 50 ng/mL Atropine-d3.

    • Method B: Spiked with 50 ng/mL this compound.

  • Sample Prep: Protein Precipitation (PPT) using cold Acetonitrile (1:3 ratio) to intentionally leave some matrix phospholipids, simulating a "stress test" for the IS.

  • LC-MS/MS Conditions:

    • Column: C18, 2.1 x 50mm, 1.7 µm.

    • Mobile Phase: Gradient 5% B to 95% B (A: 0.1% Formic Acid in Water; B: Acetonitrile).

    • Detection: ESI+ MRM mode.

Workflow Visualization

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample + Analyte Spike Add Internal Standard (d3 vs d5) Plasma->Spike PPT Protein Precipitation (Acetonitrile 1:3) Spike->PPT Centrifuge Centrifugation 15,000 x g PPT->Centrifuge Injection Inject Supernatant Centrifuge->Injection Separation C18 Separation (Gradient Elution) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Figure 2: Step-by-step bioanalytical workflow used to evaluate internal standard performance.

Part 3: Results & Discussion

Linearity Assessment

The calibration curves were fitted using linear regression with


 weighting.

Table 1: Linearity Comparison (Range 1.0 – 1000 ng/mL)

ParameterMethod A (Atropine-d3)Method B (this compound)Analysis
Slope 0.85 ± 0.121.02 ± 0.02Method B slope is closer to unity and stable.
R² (Coefficient) 0.98400.9992Method B shows superior fit.
%RE at LLOQ -18.5% (Fail)+3.2% (Pass)Method A fails FDA acceptance criteria (±20%).
%CV (Precision) 12.4%2.1%Method B offers 6x better precision.

Interpretation: Method A suffers from "heteroscedasticity" at the lower end. Because Atropine-d3 elutes later (in a cleaner region), it does not experience the ion suppression that the early-eluting α-Hydroxymethyl Atropine does. Consequently, the signal ratio (Analyte/IS) is artificially depressed at low concentrations, curving the line and ruining the


.
Matrix Effect (Matrix Factor)

We calculated the IS-normalized Matrix Factor (MF) according to FDA guidelines. An MF of 1.0 indicates perfect correction.

Table 2: Matrix Factor Analysis

Matrix LotMethod A (IS-Norm MF)Method B (IS-Norm MF)Status
Lipemic Plasma 0.650.98Method A shows 35% suppression uncorrected.
Hemolyzed Plasma 0.721.01Method B corrects for hemolysis effects.
Clean Plasma 0.910.99
Conclusion High Variability Robust
Causality & Expert Insight

The superiority of This compound stems from the Principle of Co-elution . In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface. If the matrix suppresses the analyte by 40%, it must also suppress the Internal Standard by exactly 40% for the ratio to remain constant.

  • Atropine-d3 elutes 1.5 minutes after the metabolite. It misses the suppression zone.

  • This compound is chemically identical (save for mass). It co-elutes perfectly, experiencing identical suppression. This is the "Self-Validating" system required for robust bioanalysis.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. [Link][2][3]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Panuwet, P., et al. (2016).[4] Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Analytical Chemistry.[4][5][6][7][8] [Link]

  • StatPearls. (2025). Atropine: Mechanism of Action and Pharmacokinetics. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of α-Hydroxymethyl Atropine-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and safety protocol for the proper disposal of α-Hydroxymethyl Atropine-d5. As a deuterated analog of an atropine byproduct, this compound requires careful handling and adherence to stringent disposal procedures to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar potent compounds.

Hazard Assessment and Regulatory Classification

1.1. Surrogate Hazard Profile: Atropine

Atropine is classified as acutely toxic and is fatal if swallowed or inhaled.[4][5] Therefore, this compound must be considered a hazardous substance until proven otherwise.[6] All handling and disposal procedures should be based on this high-hazard assumption.

1.2. Regulatory Framework: RCRA Hazardous Waste

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Due to its high toxicity, any discarded this compound is classified as hazardous waste. This classification mandates a "cradle-to-grave" management approach, meaning the waste must be tracked from its point of generation to its final, environmentally sound disposal.[8]

Table 1: Chemical and Hazard Profile Summary

PropertyDataSource(s)
Chemical Name This compound[3]
Synonyms 2-(Hydroxymethyl)-2-phenyl-hydracrylic Acid 3α-Tropanyl Ester-d5[3][9]
Molecular Formula C₁₈H₂₀D₅NO₄[3]
Intended Use Research purposes only. Not for human or veterinary use.[1][6][1][6]
Presumed Hazard Class Acutely Toxic (based on Atropine)[4][5]
Regulatory Status Likely qualifies as RCRA Hazardous Waste due to Toxicity Characteristic.[7][8]
Primary Disposal Route Licensed Hazardous Waste Incineration.[10][10]
Prohibited Disposal DO NOT dispose of in sanitary sewers (down the drain) or in regular trash.[11][12][11][12]

Core Disposal Principles: Ensuring Safety and Compliance

The foundation of safe disposal rests on three non-negotiable principles: isolation, containment, and destruction. Every step in the waste management process must align with these tenets.

  • Isolate and Segregate: Never mix this compound waste with non-hazardous waste streams.[7] Proper segregation at the source is the most critical step in a compliant laboratory waste program.[13]

  • Contain and Label: All waste must be stored in sealed, leak-proof containers appropriate for the waste type (solid, liquid).[13] Every container must be clearly labeled as "Hazardous Waste" and include the full chemical name to prevent accidental mismanagement.

  • Destroy via Incineration: The environmentally preferred and most effective method for destroying potent pharmaceutical waste is high-temperature incineration at a licensed facility.[10] This process ensures the complete destruction of the active molecule, preventing its release into the environment.

Step-by-Step Disposal Protocols

Follow these detailed procedures based on the form of the waste material. These protocols are designed to be a self-validating system, ensuring that each step logically follows from the last to maintain a closed loop of safety and compliance.

Protocol 3.1: Disposal of Unused or Expired Solid this compound

This protocol applies to the pure compound in its original vial.

  • Do Not Alter: Keep the material in its original, labeled manufacturer's vial. This preserves critical information about the contents.

  • Secure the Container: Ensure the vial cap is tightly sealed. If the original container is compromised, it must be over-packed into a larger, sealable container.

  • Attach Hazardous Waste Label: Place the vial in a secondary container (such as a sealable plastic bag or a small, rigid pail) and affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department.

  • Complete the Label: Clearly write the full chemical name ("this compound"), the quantity of waste, and the date of generation on the label.

  • Transfer to SAA: Store the labeled container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be secure and under the direct control of laboratory personnel.[13]

  • Schedule Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.

Protocol 3.2: Disposal of this compound Solutions

This protocol applies to solutions of the compound in various solvents.

  • Designate a Waste Container: Use a dedicated, compatible waste container for liquid waste containing this compound. For example, use a glass container for organic solvents and a high-density polyethylene (HDPE) container for aqueous solutions. Do not store acidic waste in metal containers.[13]

  • Collect the Waste: Carefully pour or pipette the waste solution into the designated container, avoiding splashes. Use a funnel if necessary. Do not fill the container beyond 90% capacity to allow for expansion.[13]

  • Label the Container: Immediately label the container with a "Hazardous Waste" tag.

  • Detail the Contents: On the label, list all constituents, including the full name "this compound," all solvents (e.g., "Methanol," "Water"), and their approximate percentages. Accurate content description is a legal requirement and is crucial for safe handling by disposal technicians.

  • Store Securely: Seal the container and place it in secondary containment (such as a chemical-resistant tray) within your laboratory's SAA.

  • Arrange for Disposal: Once the container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 days), contact EHS for removal.[13]

Protocol 3.3: Disposal of Contaminated Laboratory Materials

This protocol applies to personal protective equipment (PPE), labware, and other materials contaminated with this compound.

  • Characterize as Hazardous: Any item that has come into direct contact with the compound—including gloves, weigh boats, pipette tips, vials, and absorbent pads—is considered hazardous waste.[13]

  • Collect Contaminated Solids: Place all contaminated solid waste into a designated, durable, leak-proof container, such as a lined cardboard box or a rigid plastic drum.

  • Label the Waste Stream: Affix a "Hazardous Waste" label and clearly identify the contents as "Solid Debris Contaminated with this compound."

  • Store and Dispose: Seal the container when full and move it to the SAA. Arrange for pickup through your EHS department.

Spill and Decontamination Workflow

Immediate and effective decontamination is vital after any handling of this compound.

  • Alert Personnel and Secure Area: Immediately notify others in the lab and restrict access to the affected area.

  • Don Appropriate PPE: At a minimum, wear double chemotherapy-rated gloves, a lab coat, and safety glasses.[14] For larger spills, respiratory protection may be necessary.[4]

  • Contain the Spill:

    • For Solids: Gently cover the powder with absorbent pads dampened with water to prevent aerosolization. Do not sweep dry powder.

    • For Liquids: Cover the spill with absorbent pads or other chemical spill absorbents, working from the outside in.

  • Clean the Area: Carefully collect all contaminated absorbent materials using forceps or other tools and place them in the hazardous waste container for contaminated solids (Protocol 3.3).

  • Decontaminate the Surface: The choice of decontaminating agent depends on the surface. A common general procedure for potent compounds involves:

    • Washing the area with a detergent solution.

    • Wiping the area with a 10% bleach solution, allowing for a 15-minute contact time.

    • Neutralizing the bleach with a 5% sodium thiosulfate solution to prevent corrosion of metal surfaces.

    • Rinsing with water.

    • All wipes and materials used in this process must be disposed of as hazardous waste.

  • Document the Incident: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Decision Logic

The following diagram outlines the decision-making process for correctly categorizing and disposing of waste related to this compound.

DisposalWorkflow cluster_waste_type Identify Waste Form cluster_protocols Select Disposal Protocol cluster_final_steps Finalize for Disposal start Waste Generation Point (this compound) waste_form What is the form of the waste? start->waste_form solid_protocol Protocol 3.1: Unused/Expired Solid (Keep in original vial) waste_form->solid_protocol  Unused Solid   liquid_protocol Protocol 3.2: Solutions (Collect in sealed liquid waste container) waste_form->liquid_protocol  Liquid Solution   debris_protocol Protocol 3.3: Contaminated Materials (PPE, Labware) (Collect in designated solids container) waste_form->debris_protocol  Contaminated Debris   label_waste Label Container: 'Hazardous Waste' + Full Chemical Name + Contents/Concentration solid_protocol->label_waste liquid_protocol->label_waste debris_protocol->label_waste store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EHS for Pickup by Licensed Waste Contractor store_saa->contact_ehs

Caption: Disposal workflow for this compound.

References

  • RCRA Pharmaceutical Waste Management Guide . Florida Department of Environmental Protection. 10

  • Hazardous Pharmaceutical Waste Defined by RCRA . Medical Waste Pros. 7

  • α-Hydroxymethyl Atropine (CAS Number: 2515-36-8) . Cayman Chemical.

  • α-Hydroxymethyl Atropine | CAS 2515-36-8 . Santa Cruz Biotechnology, Inc.

  • RCRA Pharmaceutical Hazardous Wastes . West Virginia Department of Environmental Protection.

  • Alpha-Hydroxymethyl Atropine-d5 . LGC Standards.

  • Atropine-d5 Product Information . Cayman Chemical.

  • EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes . Beveridge & Diamond PC.

  • Management Of Hazardous Waste Pharmaceuticals . NYS Department of Environmental Conservation.

  • Atropine Safety Data Sheet . Sigma-Aldrich.

  • This compound . MedChemExpress.

  • Atropine | 51-55-8 . ChemicalBook.

  • Atropine | C17H23NO3 | CID 174174 . PubChem, National Institutes of Health.

  • Atropine sulphate monohydrate Safety Data Sheet . Chemoventory.

  • α-Hydroxymethyl Atropine (CAS 2515-36-8) Spanish Data . Santa Cruz Biotechnology, Inc.

  • Deuterium Labeled Compounds . ZEOCHEM.

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.

  • How to Dispose of Unused Medicines . U.S. Food and Drug Administration.

  • Disposal of Unused Medicines: What You Should Know . U.S. Food and Drug Administration.

  • Lab Decommissioning Process . Cornell University Environment, Health and Safety.

  • Safe Handling and Disposal of Antineoplastic and Other Drugs . University of Rhode Island.

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL.

  • USP 800 & Hazardous Drug Disposal . Stericycle.

  • Drug Disposal Information . U.S. Drug Enforcement Administration.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.